Product packaging for 3,5-Dibromo-2,6-dichlorotoluene(Cat. No.:CAS No. 1000573-67-0)

3,5-Dibromo-2,6-dichlorotoluene

Cat. No.: B3196628
CAS No.: 1000573-67-0
M. Wt: 318.82 g/mol
InChI Key: LUGMMAYEHXYIFV-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dichlorotoluene is a useful research compound. Its molecular formula is C7H4Br2Cl2 and its molecular weight is 318.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.80363 g/mol and the complexity rating of the compound is 128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2Cl2 B3196628 3,5-Dibromo-2,6-dichlorotoluene CAS No. 1000573-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-2,4-dichloro-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2Cl2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGMMAYEHXYIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661544
Record name 1,5-Dibromo-2,4-dichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-67-0
Record name 1,5-Dibromo-2,4-dichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 3,5-Dibromo-2,6-dichlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-2,6-dichlorotoluene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₃Br₂Cl₂

  • Molecular Weight: 329.81 g/mol

  • CAS Number: 202865-68-9

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structure.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)MultiplicityIntegrationAssignment
~2.5 ppmSinglet3H-CH₃
~7.8 ppmSinglet1HAr-H

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ)Assignment
~20 ppm-CH₃
~120 ppmC-Br
~130 ppmC-Cl
~135 ppmAr-CH
~140 ppmC-CH₃

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretch (methyl)
1600-1450StrongC=C stretch (aromatic)
850-750StrongC-Cl stretch
700-600StrongC-Br stretch

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
328, 330, 332, 334Variable[M]⁺ (Isotopic pattern for Br₂Cl₂)
293, 295, 297Variable[M-Cl]⁺
249, 251Variable[M-Br]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques.

  • NMR Spectroscopy: A solution of this compound in a deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic analysis and data interpretation of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve IR FT-IR Spectrometer Sample->IR MS GC-MS Sample->MS NMR NMR Spectrometer Dissolve->NMR H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spec IR Spectrum IR->IR_Spec Mass_Spec Mass Spectrum MS->Mass_Spec G Data Raw Spectroscopic Data (NMR, IR, MS) MS_Analysis Analyze Isotope Pattern in MS (Confirm Br & Cl presence) Data->MS_Analysis IR_Analysis Identify Functional Groups from IR (C-H, C=C, C-Cl, C-Br) Data->IR_Analysis NMR_Analysis Determine Connectivity from NMR (¹H and ¹³C shifts) Data->NMR_Analysis Structure Propose Structure: This compound MS_Analysis->Structure IR_Analysis->Structure NMR_Analysis->Structure Confirmation Final Structure Confirmation Structure->Confirmation

An In-depth Technical Guide to 3,5-Dibromo-2,6-dichlorotoluene: Identifiers, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2,6-dichlorotoluene, a halogenated aromatic compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of data for this specific isomer, this guide also presents information on its closely related structural isomers to offer a broader context for researchers.

Core Identifiers and Physicochemical Properties

Identifier/PropertyThis compound3,6-Dibromo-2,4-dichlorotoluene3-Bromo-2,5-dichlorotoluene2,5-Dibromotoluene
CAS Number Not available951884-87-0[3]1000571-63-0[4]615-59-8[5]
Molecular Formula C₇H₄Br₂Cl₂[1][2]C₇H₄Br₂Cl₂[3]C₇H₅BrCl₂[4]C₇H₆Br₂[5]
Molecular Weight 318.82 g/mol [1][2]318.82 g/mol [3]239.92 g/mol [4]249.93 g/mol [5]
IUPAC Name This compound1,4-Dibromo-3,5-dichloro-2-methylbenzene[3]1-Bromo-2,5-dichloro-3-methylbenzene[4]1,4-Dibromo-2-methylbenzene[5]
PubChem CID Not availableNot available44891130[4]12006[5]
Synonyms Not available1,4-Dibromo-3,5-dichloro-2-methylbenzene[3]1-bromo-2,5-dichloro-3-methylbenzene[4]1,4-Dibromo-2-methylbenzene[5]

Logical Workflow for Compound Characterization

For a novel or sparsely documented compound such as this compound, a systematic approach to characterization is essential. The following diagram outlines a general workflow for researchers.

A Hypothesized Structure: This compound B Literature & Database Search (e.g., SciFinder, PubChem, Reaxys) A->B C Data Found? B->C D Compile Existing Data C->D Yes E De Novo Synthesis C->E No / Limited Data I Biological Activity Screening D->I F Purification (e.g., Crystallization, Chromatography) E->F G Structural Verification (NMR, MS, X-ray Crystallography) F->G H Physicochemical Characterization (m.p., b.p., solubility) G->H H->I J Publish & Deposit Data I->J

A general workflow for the characterization of a novel chemical compound.

Experimental Protocols: Synthesis and Analysis

While specific experimental protocols for this compound are not readily found in the literature, general methods for the synthesis and analysis of halogenated toluenes can be adapted.

General Synthesis via Electrophilic Aromatic Substitution

The synthesis of dibromo-dichlorotoluene isomers typically involves the electrophilic halogenation of a suitable toluene precursor. The regioselectivity of the halogenation is directed by the existing substituents on the aromatic ring and can be influenced by the choice of catalyst and reaction conditions.

A plausible, though unverified, synthetic route could involve:

  • Starting Material : A dichlorotoluene isomer, such as 2,6-dichlorotoluene.

  • Bromination : Reaction with a brominating agent (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃). The reaction would need to be carefully controlled to favor the desired dibromination product.

  • Work-up and Purification : The reaction mixture would likely contain a mixture of isomers and starting material. Purification would require techniques such as fractional distillation or preparative chromatography to isolate the this compound isomer.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the separation and identification of halogenated organic compounds in a mixture.

  • Sample Preparation : The sample is dissolved in a suitable organic solvent (e.g., hexane or dichloromethane).

  • GC Separation : A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used to separate the isomers based on their boiling points and interactions with the stationary phase. The oven temperature program is optimized to achieve baseline separation of the components.

  • MS Detection : The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation pattern can be used to confirm the elemental composition and the substitution pattern of the toluene ring. For this compound, the molecular ion peak and the isotopic pattern resulting from the presence of bromine and chlorine isotopes would be key identifiers.

Structural Isomerism and Relationships

The relative positions of the bromine and chlorine atoms on the toluene ring are crucial for the compound's chemical and physical properties. The following diagram illustrates the structural relationship between this compound and some of its isomers.

Structural relationships between this compound and its isomers.

Conclusion

This compound represents a specific but poorly documented isomer within the broader class of halogenated toluenes. For researchers and professionals in drug development, the lack of readily available data necessitates a foundational approach to its study, beginning with de novo synthesis and comprehensive characterization. The information provided on its structural isomers serves as a valuable starting point for predicting its properties and developing analytical methods. As with any novel compound, careful handling and thorough characterization are paramount to enabling its potential applications in research and development.

References

Crystal Structure of 3,5-Dibromo-2,6-dichlorotoluene: Data Inaccessible

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the crystal structure of 3,5-Dibromo-2,6-dichlorotoluene has yielded no publicly available crystallographic data. As a result, the detailed technical guide requested by researchers, scientists, and drug development professionals cannot be provided at this time.

Despite extensive searches of chemical and crystallographic databases, including inquiries aimed at retrieving unit cell parameters, space group information, and detailed bond lengths and angles, no specific experimental determination of the crystal structure for this compound could be located. The molecular formula for this compound is confirmed as C₇H₄Br₂Cl₂ with a molecular weight of 318.82 g/mol . However, without access to single-crystal X-ray diffraction data, a definitive analysis of its solid-state architecture remains elusive.

Information regarding the synthesis of related compounds, such as 2,6-dichlorotoluene, is available, but specific protocols for the synthesis and crystallization of this compound leading to single crystals suitable for X-ray diffraction analysis were not found in the public domain.

Consequently, the creation of quantitative data tables summarizing crystallographic information and detailed experimental protocols for its structure determination is not possible. Furthermore, the generation of a workflow diagram illustrating the experimental process from synthesis to structural analysis cannot be accurately constructed without the foundational experimental details.

Researchers in need of the crystal structure of this compound are encouraged to pursue experimental determination through single-crystal X-ray crystallography. This would involve the synthesis of the compound, followed by the growth of high-quality single crystals and subsequent analysis using a diffractometer. The resulting data would provide invaluable insights into the molecular geometry, intermolecular interactions, and packing arrangement of this halogenated toluene derivative.

Until such experimental data becomes available, a detailed technical guide on the crystal structure of this compound cannot be compiled.

A Technical Guide to the Solubility of 3,5-Dibromo-2,6-dichlorotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3,5-Dibromo-2,6-dichlorotoluene, a polyhalogenated aromatic compound. Due to the absence of specific published quantitative solubility data for this compound, this document provides a comprehensive framework for understanding and determining its solubility in common organic solvents. The guide covers theoretical predictions based on molecular structure, a general experimental protocol for solubility determination, and a qualitative assessment of expected solubility in a range of solvents. This information is intended to support researchers in the fields of synthetic chemistry, materials science, and drug development in their handling and application of this compound.

Introduction

This compound is a substituted toluene molecule featuring both bromine and chlorine atoms on the aromatic ring. Such polyhalogenated aromatic compounds are of significant interest as intermediates in organic synthesis.[1] The physical properties of these compounds, particularly their solubility, are crucial for reaction setup, purification, and formulation. This guide provides essential information on the anticipated solubility behavior of this compound and the methods to empirically determine it.

Predicted Solubility Profile

Molecular Structure and Polarity:

This compound possesses a non-polar character due to the covalent nature of the carbon-halogen and carbon-carbon bonds within the toluene framework. The symmetrical arrangement of the halogen substituents may result in a relatively low molecular dipole moment. Consequently, it is expected to exhibit poor solubility in polar solvents like water and higher solubility in non-polar and moderately polar organic solvents.[2][3]

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Non-Polar Aromatic Toluene, Benzene, XylenesHighThe solute and solvent share a similar aromatic hydrocarbon structure, leading to favorable van der Waals interactions.[2][3]
Non-Polar Aliphatic Hexane, CyclohexaneModerate to HighThe non-polar nature of the solute aligns well with these non-polar solvents.
Chlorinated Dichloromethane, ChloroformHighThe presence of chlorine atoms in both the solute and solvent molecules enhances intermolecular interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateThese solvents have some polar character but are predominantly non-polar, allowing for dissolution of non-polar compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateThe polarity of the carbonyl group in ketones may limit the solubility of the highly non-polar solute.
Alcohols Methanol, EthanolLowThe strong hydrogen bonding network in alcohols makes it difficult for the non-polar solute to dissolve.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateWhile polar, these solvents can sometimes dissolve a wider range of compounds. Empirical testing is necessary.
Water Very Low / InsolubleThe high polarity and strong hydrogen bonding of water are incompatible with the non-polar solute.

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator with shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Experimental Protocol
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that the resulting solution is saturated.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to filter the aliquot immediately using a syringe filter compatible with the solvent.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess this compound to solvent in a vial prep2 Seal vial prep1->prep2 equil Incubate at constant temperature with shaking for 24-48h prep2->equil sep Allow undissolved solid to settle equil->sep withdraw Withdraw supernatant sep->withdraw filter Filter supernatant withdraw->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (HPLC, GC, etc.) dilute->quantify calculate Calculate solubility (e.g., g/100mL) quantify->calculate

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Safety Considerations

Researchers should consult the Safety Data Sheet (SDS) for this compound and for all solvents used. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound is not currently available, this guide provides a robust framework for predicting its solubility behavior and for determining it experimentally. Based on its molecular structure, it is anticipated to be highly soluble in non-polar aromatic and chlorinated solvents, with decreasing solubility in more polar solvents. The provided experimental protocol offers a reliable method for researchers to obtain the precise quantitative data required for their specific applications.

References

Reactivity of 3,5-Dibromo-2,6-dichlorotoluene with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the chemical reactivity of 3,5-dibromo-2,6-dichlorotoluene, a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. The presence of four halogen atoms—two bromine and two chlorine—on the toluene ring offers multiple sites for functionalization, enabling the strategic construction of complex molecular architectures relevant to pharmaceutical and materials science. This guide details the principal reaction pathways with nucleophiles, focusing on nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of its substituents. The four halogen atoms are electron-withdrawing groups, which decrease the electron density of the aromatic ring.[1] This electronic deficit makes the ring susceptible to attack by nucleophiles. The methyl group is a weak electron-donating group. The interplay between these substituents, along with the inherent differences in the carbon-halogen bond strengths and reactivity, dictates the regioselectivity of nucleophilic attack.

Two primary reaction classes are dominant for this substrate:

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile directly attacks the aromatic ring, replacing one of the halogen atoms. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[1][2][3]

  • Palladium-Catalyzed Cross-Coupling: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[4][5][6] The selectivity in these reactions is primarily dictated by the ease of oxidative addition of the C-X bond to the palladium catalyst, which generally follows the trend I > Br > Cl.[4][7]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile adds to the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] Subsequently, the leaving group is eliminated, restoring the ring's aromaticity.

Palladium_Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)-X L₂ pd0->pd2_oxidative Oxidative Addition arr Ar-R pd0->arr pd2_transmetal Ar-Pd(II)-R L₂ pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination mx M-X pd2_transmetal->mx arx Ar-X arx->pd2_oxidative rm R-M rm->pd2_transmetal SNAr_Workflow start Start setup Combine this compound, nucleophile, and solvent (e.g., DMF, DMSO) in a flask. start->setup react Heat reaction mixture (e.g., 80-150 °C) under inert atmosphere (N₂ or Ar) and monitor by TLC or GC-MS. setup->react workup Cool to RT. Quench with water. Extract with an organic solvent (e.g., EtOAc, CH₂Cl₂). react->workup wash Wash organic layer with water and brine. Dry over Na₂SO₄ or MgSO₄. workup->wash purify Concentrate in vacuo. Purify by column chromatography or recrystallization. wash->purify end Characterize Product purify->end

References

An In-depth Technical Guide to the Thermochemical Properties of 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3,5-dibromo-2,6-dichlorotoluene, a halogenated aromatic compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental physicochemical properties, the established experimental and computational methodologies for determining its thermochemical characteristics, and provides illustrative examples based on related compounds.

Introduction to this compound

This compound is a polyhalogenated derivative of toluene. Halogenated aromatic compounds are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the profound influence of halogen substituents on molecular properties and reactivity. Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are crucial for understanding the stability, reactivity, and potential applications of such molecules, particularly in process design, safety assessments, and computational modeling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄Br₂Cl₂--INVALID-LINK--[1]
Molecular Weight318.82 g/mol --INVALID-LINK--[1]
CAS NumberNot available in searched literature

Core Thermochemical Properties: A Methodological Overview

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental parameter for calculating reaction enthalpies and assessing compound stability.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of the solid compound is placed in a crucible within a combustion bomb. A small amount of a combustion aid, such as mineral oil, may be added.

  • Bomb Assembly: The bomb is sealed and pressurized with a high purity oxygen atmosphere (typically 25-30 atm). A known volume of water is added to the bomb to ensure that the final products (HBr and HCl) are in their aqueous states.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter is recorded over time until it reaches a stable final value.

  • Analysis: The heat of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, accounting for the formation of CO₂, H₂O, and aqueous solutions of HBr and HCl.

Standard Molar Entropy (S°) and Heat Capacity (Cp)

Standard molar entropy is a measure of the molecular disorder or randomness of a substance. Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. Both are crucial for understanding the temperature dependence of thermodynamic processes.

Experimental Protocol: Adiabatic Shield Calorimetry

  • Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under a vacuum or an inert atmosphere of helium to facilitate thermal conduction.

  • Cryostat: The calorimeter vessel is placed within a cryostat and cooled to a very low temperature, typically near absolute zero (e.g., 5-10 K).

  • Heat Pulse Introduction: A series of precisely measured electrical energy pulses are introduced to the sample, causing its temperature to rise in small increments.

  • Temperature Measurement: After each heat pulse, the system is allowed to reach thermal equilibrium, and the temperature is precisely measured.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the resulting temperature rise. The measurements are carried out over a wide temperature range (e.g., from 10 K to 400 K).

  • Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (as Cp/T) from 0 K to the desired temperature. The heat capacity below the lowest experimental temperature is typically estimated using the Debye T³-law.

Computational Thermochemistry

In the absence of experimental data, computational methods are invaluable for predicting thermochemical properties. Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT), can provide reliable estimates.

Methodology: Isodesmic Reactions

A common high-accuracy computational approach involves the use of isodesmic reactions. In this method, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the quantum chemical calculations.

For this compound, an isodesmic reaction could be:

C₆H₃(CH₃)Br₂Cl₂ + C₆H₆ → C₆H₅CH₃ + C₆H₂Br₂Cl₂

The enthalpy of this reaction is calculated at a high level of theory. By using known experimental enthalpies of formation for the other species (benzene and toluene), the enthalpy of formation for this compound can be accurately determined. Similar computational strategies can be employed to calculate heat capacity and entropy based on vibrational frequency analysis.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental determination of thermochemical properties.

G cluster_combustion Combustion Calorimetry Workflow prep Sample Preparation (Weighing & Pelletizing) setup Bomb Assembly (Pressurize with O2) prep->setup run Ignition & Temperature Measurement setup->run calc Calculate Heat of Combustion run->calc final Derive Enthalpy of Formation (ΔfH°) calc->final

Caption: Generalized workflow for determining the enthalpy of formation.

G cluster_adiabatic Adiabatic Calorimetry Workflow load Sample Loading & Cooling (to near 0 K) pulse Introduce Energy Pulses load->pulse measure Measure Temperature Rise pulse->measure calc_cp Calculate Heat Capacity (Cp) at each temperature measure->calc_cp integrate Integrate (Cp/T)dT calc_cp->integrate final_s Determine Standard Entropy (S°) integrate->final_s

Caption: Generalized workflow for determining heat capacity and entropy.

Conclusion

While direct experimental thermochemical data for this compound is sparse, this guide outlines the robust and well-established experimental and computational methodologies that are employed to characterize such compounds. The provided protocols for combustion and adiabatic calorimetry, alongside computational approaches like the use of isodesmic reactions, form the foundation for obtaining the critical thermochemical parameters necessary for research, process development, and safety analysis in the chemical and pharmaceutical industries. Further research involving these methodologies is required to establish a definitive thermochemical profile for this specific compound.

References

Technical Guide: 3,5-Dibromo-2,6-dichlorotoluene for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2,6-dichlorotoluene, a specialized halogenated aromatic compound. The document covers its commercial availability, physicochemical properties, a proposed synthesis protocol, and its potential applications in proteomics and drug development, addressing the needs of researchers and scientists in the field.

Commercial Availability and Physicochemical Properties

This compound is a niche chemical primarily available for research purposes. While a definitive CAS number for this specific isomer is not readily found in public databases, it is offered by specialized chemical suppliers.

Table 1: Commercial Supplier of this compound

SupplierProduct NameCatalog NumberPurityAvailable Quantities
Santa Cruz Biotechnology, Inc.This compoundsc-225028Not specifiedContact supplier

Due to its limited commercial availability, researchers may also consider custom synthesis as a viable option for obtaining this compound. Several companies specialize in the custom synthesis of complex halogenated molecules.[1][2][3][4][5][6][7][8][9][10]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄Br₂Cl₂[11]
Molecular Weight 318.82 g/mol [11]
Appearance Not specified (likely a solid at room temperature)Inferred
Solubility Expected to be soluble in organic solventsInferred

Proposed Synthesis Protocol

Proposed Retrosynthetic Analysis:

A logical approach would be the sequential halogenation of a suitable toluene precursor. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired substitution pattern.

Hypothetical Experimental Protocol:

  • Starting Material: A potential starting material could be 2,6-dichlorotoluene.

  • Step 1: Bromination of 2,6-dichlorotoluene.

    • Dissolve 2,6-dichlorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

    • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

    • Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to favor mono-bromination. The chlorine atoms at positions 2 and 6 are ortho, para-directing but also deactivating. The methyl group is activating and ortho, para-directing. The interplay of these effects would need to be carefully managed.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine.

    • Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure.

    • Purify the resulting mixture of brominated isomers using column chromatography to isolate the desired 3-bromo-2,6-dichlorotoluene.

  • Step 2: Second Bromination to yield this compound.

    • Subject the purified 3-bromo-2,6-dichlorotoluene to a second bromination reaction under similar conditions as Step 1, potentially requiring more forcing conditions (e.g., higher temperature or a different catalyst) due to the increased deactivation of the ring.

    • The directing effects of the existing substituents (two chlorines, one bromine, and one methyl group) will determine the position of the second bromine atom.

    • Follow a similar workup and purification procedure as in Step 1 to isolate the final product, this compound.

Note: This is a proposed protocol and would require significant optimization and characterization to achieve a reasonable yield and purity of the target compound.

Potential Applications in Research and Drug Development

Proteomics Research

Santa Cruz Biotechnology lists this compound as a "biochemical for proteomics research". While specific applications are not detailed, halogenated compounds have found utility in mass spectrometry-based proteomics.[17][18]

One plausible application is its use as an internal standard in quantitative proteomics.[17][18] The presence of bromine and chlorine atoms gives the molecule a distinct isotopic pattern in a mass spectrometer, which can aid in its identification and quantification within complex biological samples.[19] Halogenated peptides have been specifically designed as internal standards for quality control and calibration in liquid chromatography-mass spectrometry (LC-MS) experiments.[17][18] Although this compound is not a peptide, its unique mass and isotopic signature could potentially serve a similar purpose in certain mass spectrometry workflows.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Protein_Extraction Protein Extraction from Cells/Tissues Spiking Spiking of Internal Standard (e.g., this compound) Protein_Extraction->Spiking Digestion Protein Digestion (e.g., with Trypsin) Spiking->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Mass Spectrometry (MS) Analysis LC_Separation->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Protein Quantification (using Internal Standard) Data_Acquisition->Quantification

Caption: A potential workflow illustrating the use of this compound as an internal standard in a bottom-up proteomics experiment.

Drug Development and Medicinal Chemistry

Polysubstituted aromatic compounds are fundamental scaffolds in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with its multiple halogen atoms, offers several potential avenues for further chemical modification. The bromine and chlorine atoms can act as leaving groups in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of more complex molecules. This makes it a potential building block for the synthesis of novel drug candidates.

Logical_Relationship Start This compound (Starting Material) Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Coupling Functionalization Introduction of Diverse Functional Groups Coupling->Functionalization Library Library of Novel Compounds Functionalization->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical workflow for the potential use of this compound as a building block in drug discovery.

Conclusion

This compound is a specialized chemical with potential applications in proteomics research and as a synthetic intermediate in drug discovery. While its commercial availability is limited, custom synthesis provides a viable procurement route. Further research is needed to fully elucidate its specific applications and to develop optimized and validated synthetic protocols. This guide serves as a foundational resource for scientists interested in exploring the utility of this unique halogenated compound.

References

An In-depth Technical Guide to the Historical Synthesis of 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the historical synthetic routes for 3,5-Dibromo-2,6-dichlorotoluene, a polyhalogenated aromatic compound with potential applications in pharmaceutical and materials science research. Due to the absence of a documented direct one-pot synthesis in publicly available historical records, this guide outlines a plausible multi-step synthetic pathway commencing from readily available starting materials. The proposed synthesis involves the preparation of a key intermediate, 3,5-dibromotoluene, followed by its selective chlorination.

Proposed Synthetic Pathway

The most logical synthetic approach to this compound involves a two-stage process:

  • Synthesis of 3,5-Dibromotoluene: This intermediate can be synthesized from p-toluidine through a Sandmeyer-type reaction sequence involving diazotization and subsequent bromination.

  • Chlorination of 3,5-Dibromotoluene: The subsequent selective chlorination of 3,5-dibromotoluene at the 2 and 6 positions yields the final product. The directing effects of the methyl and bromo substituents guide the incoming chloro groups to the desired positions.

Synthetic Pathway p_toluidine p-Toluidine intermediate1 2,6-Dibromo-4-methylaniline p_toluidine->intermediate1 Bromination intermediate2 3,5-Dibromotoluene intermediate1->intermediate2 Diazotization & Reduction final_product This compound intermediate2->final_product Chlorination Experimental Workflow - Stage 1 cluster_diazotization Diazotization cluster_reduction Reduction cluster_workup Work-up and Purification start_diaz Dissolve 2,6-Dibromo-4-methylaniline in Hydrochloric Acid cool_diaz Cool to 0-5 °C start_diaz->cool_diaz add_nitrite Add Sodium Nitrite Solution cool_diaz->add_nitrite stir_diaz Stir for 30 min add_nitrite->stir_diaz add_hypophosphite Add Sodium Hypophosphite Solution stir_diaz->add_hypophosphite stir_reduction Stir and warm to 15-20 °C add_hypophosphite->stir_reduction filter Filter Crude Product stir_reduction->filter recrystallize Recrystallize from Methanol filter->recrystallize dry Dry under Reduced Pressure recrystallize->dry Chlorination Reaction cluster_info Reaction Conditions reactant 3,5-Dibromotoluene reagents + 2 Cl₂ reactant->reagents catalyst FeCl₃ (cat.) reagents->catalyst product This compound catalyst->product info Solvent: CCl₄ or neat Temperature: Room Temperature to mild heating

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3,5-Dibromo-2,6-dichlorotoluene is a versatile building block in this context, offering multiple reaction sites for sequential and selective functionalization. The differential reactivity of the C-Br versus C-Cl bonds under palladium catalysis allows for a stepwise approach to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions.

The inherent reactivity difference between aryl bromides and chlorides allows for chemoselective coupling. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a Pd(0) catalyst than the more stable carbon-chlorine bond. This enables the selective reaction at the bromine-substituted positions while leaving the chlorine atoms intact for subsequent transformations.

Key Applications

  • Synthesis of Polysubstituted Biaryls: Selective mono- or diarylation at the bromine positions allows for the introduction of various aryl or heteroaryl groups.

  • Stepwise Functionalization: The remaining chlorine atoms can be targeted in a subsequent coupling reaction under more forcing conditions, leading to the synthesis of complex terphenyl or higher-order aryl systems.

  • Scaffold for Drug Discovery: The resulting polyhalogenated and arylated toluene core can serve as a rigid scaffold for the development of novel therapeutic agents.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura couplings of polyhalogenated aromatic compounds. Optimization may be required for specific substrates.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed for the selective reaction at one of the bromine positions.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture (4:1) or Toluene/H₂O (4:1))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03-0.05 mmol).

  • Add the degassed solvent mixture (5-10 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Di-arylation of this compound

This protocol targets both bromine positions, leaving the chlorine atoms unreacted.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (2.2-2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 4.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture (4:1))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), and the base (4.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Add the degassed solvent mixture (10-15 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of analogous polyhalogenated substrates, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Typical Conditions for Selective Mono-arylation of Dihalo-heterocycles [1][2]

EntryDihalo-substrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-Dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90877
22,6-Dichloroquinoxaline3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90890
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001285
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001292

Table 2: Typical Conditions for Double Suzuki Coupling of Dihalo-substrates [3][4]

EntryDihalo-substrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901288
22,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901291
33,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux--
43,5-Dichloro-1,2,4-thiadiazole4-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux-61

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a typical experimental workflow.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X (this compound) ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)Ln-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation PdII_Aryl_Complex Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Aryl_Complex ReductiveElimination Reductive Elimination PdII_Aryl_Complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ar' ReductiveElimination->Product

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup under Inert Atmosphere (this compound, Boronic Acid, Base, Catalyst, Solvent) Start->ReactionSetup Heating Heating and Stirring (e.g., 80-100 °C) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Caption: Typical experimental workflow for a Suzuki coupling reaction.

References

The Strategic Utility of 3,5-Dibromo-2,6-dichlorotoluene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and professionals in the fields of organic chemistry and drug development now have access to a detailed guide on the synthetic applications of 3,5-Dibromo-2,6-dichlorotoluene. This versatile building block offers a platform for the strategic and selective introduction of functional groups, paving the way for the efficient synthesis of complex molecules, including novel pharmaceuticals and advanced materials. The inherent reactivity differences between its bromine and chlorine substituents make it a valuable tool for controlled, stepwise chemical transformations.

Introduction

This compound is a polyhalogenated aromatic compound that serves as a key intermediate in organic synthesis. Its structure is primed for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bonds in typical cross-coupling conditions. This disparity in reactivity allows for the sequential replacement of the bromine atoms while leaving the chlorine atoms intact for subsequent transformations. This application note will detail the primary applications of this compound and provide protocols for its use in key synthetic reactions.

Key Applications

The primary utility of this compound lies in its capacity to undergo selective cross-coupling reactions, enabling the construction of complex molecular architectures. The two bromine atoms at the 3 and 5 positions can be sequentially or simultaneously replaced, providing a high degree of control over the final product.

Core Reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids.

  • Sonogashira Coupling: Formation of C-C bonds by reacting with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

  • Negishi Coupling: Formation of C-C bonds by reacting with organozinc reagents.

The differential reactivity of the halogen atoms is the cornerstone of this building block's utility. In palladium-catalyzed reactions, the order of halide reactivity is generally I > Br > Cl.[1] This allows for the selective reaction at the C-Br bonds while the C-Cl bonds remain available for later functionalization.

Data Presentation

The following table summarizes the expected selective transformations of this compound in various palladium-catalyzed cross-coupling reactions. Due to the lack of specific literature data for this exact molecule, the information is based on established principles of polyhalogenated compound reactivity and data from analogous structures like 3,5-dibromo-2,6-dichloropyridine.[2]

Reaction TypeReactive Site(s)Coupling PartnerCatalyst System (Typical)Expected Product Type
Mono-Suzuki Coupling One C-Br bondArylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃)3-Aryl-5-bromo-2,6-dichlorotoluene
Di-Suzuki Coupling Both C-Br bondsArylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃)3,5-Diaryl-2,6-dichlorotoluene
Mono-Sonogashira Coupling One C-Br bondTerminal alkynePd(PPh₃)₂Cl₂, CuI, base (e.g., NEt₃)3-Alkynyl-5-bromo-2,6-dichlorotoluene
Di-Sonogashira Coupling Both C-Br bondsTerminal alkynePd(PPh₃)₂Cl₂, CuI, base (e.g., NEt₃)3,5-Dialkynyl-2,6-dichlorotoluene
Mono-Buchwald-Hartwig Amination One C-Br bondAminePd₂(dba)₃, phosphine ligand, base3-Amino-5-bromo-2,6-dichlorotoluene
Di-Buchwald-Hartwig Amination Both C-Br bondsAminePd₂(dba)₃, phosphine ligand, base3,5-Diamino-2,6-dichlorotoluene

Experimental Protocols

The following are generalized protocols for the selective functionalization of this compound based on standard procedures for palladium-catalyzed cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-5-bromo-2,6-dichlorotoluene derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the degassed solvent mixture to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Sonogashira Coupling

Objective: To synthesize a 3-alkynyl-5-bromo-2,6-dichlorotoluene derivative.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (NEt₃) or another suitable amine base

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Synthetic Pathways

The strategic functionalization of this compound can be visualized as a logical workflow, allowing for the planned synthesis of diverse derivatives.

G start This compound mono_suzuki Mono-Suzuki Coupling (+ Arylboronic Acid) start->mono_suzuki mono_sonogashira Mono-Sonogashira Coupling (+ Terminal Alkyne) start->mono_sonogashira mono_buchwald Mono-Buchwald-Hartwig (+ Amine) start->mono_buchwald di_suzuki Di-Suzuki Coupling (+ Arylboronic Acid) start->di_suzuki di_sonogashira Di-Sonogashira Coupling (+ Terminal Alkyne) start->di_sonogashira di_buchwald Di-Buchwald-Hartwig (+ Amine) start->di_buchwald prod_mono_suzuki 3-Aryl-5-bromo-2,6-dichlorotoluene mono_suzuki->prod_mono_suzuki prod_mono_sonogashira 3-Alkynyl-5-bromo-2,6-dichlorotoluene mono_sonogashira->prod_mono_sonogashira prod_mono_buchwald 3-Amino-5-bromo-2,6-dichlorotoluene mono_buchwald->prod_mono_buchwald seq_suzuki_sonogashira Suzuki then Sonogashira prod_mono_suzuki->seq_suzuki_sonogashira prod_di_suzuki 3,5-Diaryl-2,6-dichlorotoluene di_suzuki->prod_di_suzuki prod_di_sonogashira 3,5-Dialkynyl-2,6-dichlorotoluene di_sonogashira->prod_di_sonogashira prod_di_buchwald 3,5-Diamino-2,6-dichlorotoluene di_buchwald->prod_di_buchwald prod_seq_suzuki_sonogashira 3-Aryl-5-alkynyl-2,6-dichlorotoluene seq_suzuki_sonogashira->prod_seq_suzuki_sonogashira

Caption: Synthetic pathways from this compound.

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is the fundamental mechanism for the functionalization of this compound.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)Ln-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differential halide reactivity allows for the selective and sequential introduction of various functional groups, providing a powerful strategy for the synthesis of complex molecules. The protocols and pathways outlined in this document serve as a guide for researchers to harness the full potential of this important synthetic intermediate. Further exploration into its reactivity will undoubtedly lead to the development of novel and efficient synthetic routes to a wide range of valuable compounds.

References

Application of 3,5-Dibromo-2,6-dichlorotoluene in Medicinal Chemistry: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

While specific, publicly documented applications of 3,5-Dibromo-2,6-dichlorotoluene in the synthesis of commercialized pharmaceutical agents are not extensively available, its highly functionalized and sterically hindered structure presents it as a compelling starting scaffold for medicinal chemistry campaigns. The strategic placement of four halogen atoms with differential reactivity on a toluene ring allows for regioselective modifications, a critical aspect in the synthesis of complex and potent drug molecules. This document outlines the potential applications and provides generalized protocols for the utilization of this versatile chemical building block.

The core utility of this compound lies in the differential reactivity of its carbon-halogen bonds. Carbon-bromine bonds are generally more reactive than carbon-chlorine bonds in many catalytic cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This reactivity difference enables chemists to selectively introduce new substituents at the 3- and 5-positions while leaving the chloro-substituents at the 2- and 6-positions intact for subsequent transformations or for their role as steric or electronic modulators of biological activity.

Potential Therapeutic Applications

Halogenated aromatic scaffolds are prevalent in a wide range of therapeutic agents.[1][2] The introduction of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][3] Given the structural motifs present in many classes of drugs, derivatives of this compound could be explored for various therapeutic targets, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. The di-ortho chloro substitution on the toluene ring can enforce a twisted conformation that may be beneficial for binding to certain kinase pockets. The bromo positions can be functionalized to introduce key pharmacophoric elements that interact with the hinge region or solvent-exposed areas of the enzyme.

  • Nuclear Receptor Modulators: The sterically demanding nature of the scaffold could be advantageous in designing ligands for nuclear receptors, where specificity is often a challenge.

  • Inhibitors of Protein-Protein Interactions: The ability to introduce diverse functionality in a defined three-dimensional space makes this scaffold suitable for designing molecules that can disrupt protein-protein interfaces.

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The following table represents a hypothetical structure-activity relationship (SAR) study for a series of kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate how quantitative data for such a series would be presented.

Compound IDR1 (at C3)R2 (at C5)Kinase X IC50 (nM)Kinase Y IC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
DBDCT-001 -Br-Br>10,000>10,000<0.1
DBDCT-002 4-pyridyl-Br1,2508,7001.2
DBDCT-003 4-pyridyl4-morpholinophenyl556,5003.5
DBDCT-004 4-pyridyl4-(dimethylamino)aniline254,2005.1
DBDCT-005 3-aminopyrazole-Br9807,5001.8
DBDCT-006 3-aminopyrazole4-morpholinophenyl152,1004.2
DBDCT-007 3-aminopyrazole4-(dimethylamino)aniline8 1,5006.3

Experimental Protocols

The following are generalized protocols for the regioselective functionalization of this compound. These protocols are representative and may require optimization for specific substrates and coupling partners.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective functionalization of one of the bromo positions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), degassed

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Add the degassed solvent via cannula.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated/heteroarylated product.

Protocol 2: Subsequent Buchwald-Hartwig Amination

This protocol describes the functionalization of the remaining bromo position with an amine.

Materials:

  • Mono-substituted product from Protocol 1

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the mono-substituted starting material (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (0.02-0.10 eq).

  • Add the base (1.5-2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq) and seal the flask.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

G cluster_workflow Generalized Synthetic Workflow start This compound step1 Regioselective Suzuki Coupling (at C3 or C5) start->step1 intermediate1 Mono-aryl/heteroaryl Intermediate step1->intermediate1 step2 Buchwald-Hartwig Amination (at remaining C-Br) intermediate1->step2 intermediate2 Di-substituted Intermediate step2->intermediate2 step3 Further Functionalization (e.g., at C-Cl or methyl group) intermediate2->step3 final_product Diverse Library of Final Compounds step3->final_product

Caption: Generalized workflow for the sequential functionalization of this compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Inhibitor Scaffold (Derived from DBDCT) Inhibitor->RAF

Caption: A hypothetical kinase signaling pathway targeted by an inhibitor derived from the scaffold.

References

Application Note: Hypothetical Synthesis of a Diamino-Dichlorotoluene Intermediate for Agrochemicals using 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halogenated aromatic compounds are crucial building blocks in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of halogens and other functional groups on an aromatic core can significantly influence the biological activity, selectivity, and environmental fate of the final product. 3,5-Dibromo-2,6-dichlorotoluene is a polysubstituted aromatic compound that, while not extensively documented in the synthesis of specific commercial agrochemicals, represents a potentially valuable intermediate. Its di-bromo functionality offers reactive sites for the introduction of other substituents, such as amino or aryl groups, through modern cross-coupling methodologies.

This application note outlines a hypothetical, yet chemically plausible, synthetic route for the utilization of this compound as a precursor for a diamino-substituted dichlorotoluene derivative. This derivative, 2,6-dichloro-3,5-diaminotoluene, can be a versatile intermediate for the synthesis of more complex agrochemical candidates, for instance, through the formation of heterocyclic rings which are common motifs in active agrochemical ingredients. The proposed synthesis employs a double Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

The proposed synthetic route involves the conversion of the two bromo-substituents of this compound to amino groups using a suitable ammonia equivalent in a palladium-catalyzed reaction.

Experimental Protocols

Hypothetical Protocol: Double Buchwald-Hartwig Amination of this compound

This protocol describes a hypothetical procedure for the synthesis of 2,6-dichloro-3,5-diaminotoluene from this compound. The reaction conditions are based on established literature procedures for Buchwald-Hartwig amination of aryl dibromides.

Materials:

  • This compound (Substrate)

  • Benzophenone imine (Ammonia equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

  • Xantphos (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Toluene (Anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Argon gas

Procedure:

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Add anhydrous toluene to the flask under an argon atmosphere.

  • Addition of Reagents:

    • To the stirred mixture, add sodium tert-butoxide (2.5 eq) and benzophenone imine (2.2 eq).

  • Reaction:

    • Heat the reaction mixture to 100 °C under an argon atmosphere and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

    • Add 1M HCl solution and stir for 1 hour to hydrolyze the imine intermediate.

    • Neutralize the mixture with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,6-dichloro-3,5-diaminotoluene.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of 2,6-dichloro-3,5-diaminotoluene

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material318.82 g/mol
Scale of Reaction10 mmol
Product2,6-dichloro-3,5-diaminotoluene
Molecular Weight of Product207.06 g/mol
Theoretical Yield2.07 g
Hypothetical Experimental Results
Catalyst Loading (Pd₂(dba)₃)2 mol%
Ligand Loading (Xantphos)4 mol%
Reaction Temperature100 °C
Reaction Time18 hours
Isolated Yield1.66 g (80% of theoretical)
Purity (by HPLC)>98%

Visualizations

Synthesis_Pathway Start This compound Intermediate Bis(imino) Intermediate Start->Intermediate Pd₂(dba)₃, Xantphos Benzophenone imine, NaOtBu Toluene, 100 °C Product 2,6-dichloro-3,5-diaminotoluene (Agrochemical Intermediate) Intermediate->Product 1M HCl Hydrolysis

Caption: Proposed synthesis of a diamino-dichlorotoluene intermediate.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound Pd₂(dba)₃, Xantphos in anhydrous toluene B Add Base and Amine Source: Sodium tert-butoxide Benzophenone imine A->B C Heat to 100 °C under Argon Stir for 12-24h B->C D Cool and Hydrolyze with HCl C->D E Neutralize and Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Final Product: 2,6-dichloro-3,5-diaminotoluene G->H

Caption: Step-by-step experimental workflow for the hypothetical synthesis.

Application Notes and Protocols: Palladium-Catalyzed Reactions of 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 3,5-Dibromo-2,6-dichlorotoluene using palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for chemoselective reactions, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following sections detail protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, focusing on the selective reaction at the more labile bromine positions.

Chemoselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] In the case of this compound, the reaction can be controlled to achieve selective mono- or di-alkynylation at the bromine positions. This selectivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the former more susceptible to oxidative addition to the palladium(0) catalyst.

A study on the analogous compound, 3,5-dibromo-2,6-dichloropyridine, demonstrated that mono- and di-alkynylation can be achieved with good yields and selectivity.[2] By carefully controlling the stoichiometry of the alkyne and the reaction conditions, one can favor the formation of the mono-alkynylated product.

Table 1: Representative Conditions for Mono-Sonogashira Coupling
ParameterCondition
Substrate This compound
Reagent Terminal Alkyne (1.1 equiv.)
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Co-catalyst CuI (4 mol%)
Base Triethylamine (TEA)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-90% (for mono-alkynylated product)
Experimental Protocol: Mono-alkynylation of this compound
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add dry, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • To the stirred solution, add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-5-bromo-2,6-dichlorotoluene.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Combine Substrate, Catalysts (Pd/Cu) in Flask start->setup add_solvent_base Add Dry THF and TEA setup->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne stir Stir at Room Temperature add_alkyne->stir monitor Monitor by TLC/GC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Final Product

Experimental workflow for the mono-Sonogashira coupling reaction.

Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] Similar to the Sonogashira reaction, the Suzuki coupling of this compound can be performed selectively at the bromine positions. Research on the analogous 3,5-dibromo-2,6-dichloropyridine has shown that mono- and diarylation can be achieved with high selectivity by controlling the reaction conditions.

Table 2: Representative Conditions for Mono-Suzuki-Miyaura Coupling
ParameterCondition
Substrate This compound
Reagent Arylboronic Acid (1.2 equiv.)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base Aqueous Na₂CO₃ (2 M)
Solvent Toluene/Ethanol mixture
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 65-85% (for mono-arylated product)
Experimental Protocol: Mono-arylation of this compound
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).

  • Add an aqueous solution of Na₂CO₃ (2 M, 2.0 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aryl-5-bromo-2,6-dichlorotoluene.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Substrate and Arylboronic Acid in Toluene/Ethanol start->dissolve add_base Add aq. Na2CO3 dissolve->add_base degas Degas with Argon add_base->degas add_catalyst Add Pd(PPh3)4 degas->add_catalyst heat Heat to 90°C add_catalyst->heat monitor Monitor by TLC/GC heat->monitor cool_extract Cool and Extract with Organic Solvent monitor->cool_extract wash_dry Wash with Brine, Dry and Concentrate cool_extract->wash_dry purify Column Chromatography wash_dry->purify end end purify->end Final Product

Experimental workflow for the mono-Suzuki-Miyaura coupling reaction.

Chemoselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4] For polyhalogenated substrates like this compound, selective mono-amination at a C-Br bond is achievable due to its higher reactivity compared to the C-Cl bonds. The choice of ligand is crucial for achieving high yields and selectivity in these reactions.

Table 3: Representative Conditions for Mono-Buchwald-Hartwig Amination
ParameterCondition
Substrate This compound
Reagent Primary or Secondary Amine (1.2 equiv.)
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos or SPhos (2-4 mol%)
Base NaOt-Bu or K₃PO₄
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 4-12 hours
Typical Yield 60-80% (for mono-aminated product)
Experimental Protocol: Mono-amination of this compound
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) followed by dry, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-amino-5-bromo-2,6-dichlorotoluene derivative.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_solids Add Pd2(dba)3, Ligand, and Base to Schlenk Tube start->add_solids evacuate Evacuate and Backfill with Argon add_solids->evacuate add_reagents Add Substrate, Amine, and Toluene evacuate->add_reagents heat Heat to 100°C add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool_filter Cool and Filter through Celite monitor->cool_filter wash_dry Wash with Water/Brine, Dry and Concentrate cool_filter->wash_dry purify Column Chromatography wash_dry->purify end end purify->end Final Product

Experimental workflow for the mono-Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive theoretical framework and detailed experimental protocols for the synthesis of novel polymers using 3,5-Dibromo-2,6-dichlorotoluene as a monomer. While this specific monomer has not been extensively reported in the literature for polymerization, its polyhalogenated structure presents a unique opportunity for the creation of new polymer architectures through various cross-coupling methodologies. This document outlines potential synthetic routes based on well-established polymerization techniques for halogenated aromatic compounds, including Yamamoto, Suzuki, and Stille polycondensations. The protocols provided are intended to serve as a starting point for researchers interested in exploring the synthesis and applications of polymers derived from this monomer, which may exhibit interesting properties for materials science and drug development applications.

Introduction

Polyhalogenated aromatic compounds are valuable precursors for the synthesis of a wide range of functional organic materials, including conjugated polymers. The specific arrangement of bromine and chlorine atoms on the this compound monomer offers the potential for regioselective polymerization, leveraging the differential reactivity of the C-Br and C-Cl bonds in transition metal-catalyzed cross-coupling reactions. Generally, the reactivity order in such reactions is C-I > C-Br > C-Cl. This allows for the selective reaction at the more reactive C-Br bonds, leaving the C-Cl bonds available for subsequent functionalization, or for polymerization under more forcing conditions. The resulting polymers could possess unique thermal, electronic, and photophysical properties.

Proposed Polymerization Strategies

This section details three plausible polymerization strategies for this compound.

Yamamoto Homocoupling Polymerization

Yamamoto polymerization is a dehalogenative polycondensation that couples aryl halides using a nickel(0) catalyst. This method is suitable for the homopolymerization of dihaloaromatic monomers. In the case of this compound, the higher reactivity of the bromine atoms is expected to lead to the formation of a poly(2,6-dichloro-p-phenylene) derivative.

Suzuki Cross-Coupling Polycondensation

Suzuki polycondensation involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or its ester in the presence of a palladium catalyst and a base. This approach allows for the synthesis of alternating copolymers. By reacting this compound with a suitable aromatic diboronic acid, novel copolymers with tailored properties can be obtained.

Stille Cross-Coupling Polycondensation

Stille polycondensation is the reaction between a dihaloaromatic compound and an organostannane, catalyzed by palladium. This method is known for its tolerance to a wide variety of functional groups. Copolymerization of this compound with an aromatic distannane can yield well-defined polymer structures.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents and catalysts used are potentially toxic and should be handled with care.

Protocol for Yamamoto Homocoupling Polymerization

Objective: To synthesize poly(2,6-dichloro-p-phenylene) from this compound.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2,2'-Bipyridyl (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridyl.

  • Inject anhydrous N,N-dimethylformamide (DMF) and anhydrous toluene into the flask and stir the mixture at 60 °C for 30 minutes to form the active catalyst complex.

  • Add this compound to the flask.

  • Heat the reaction mixture to 80 °C and stir for 48 hours. The formation of a precipitate may be observed as the polymer grows.

  • After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/concentrated HCl (10:1 v/v) to precipitate the polymer and remove the nickel catalyst.

  • Filter the crude polymer and wash it sequentially with methanol, acetone, and chloroform.

  • Purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

  • Dry the purified polymer under vacuum at 60 °C to a constant weight.

Protocol for Suzuki Cross-Coupling Polycondensation

Objective: To synthesize an alternating copolymer of this compound and a generic aromatic diboronic acid (e.g., 1,4-Benzenediboronic acid).

Materials:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Methanol

  • Acetone

  • Chloroform

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, 1,4-Benzenediboronic acid, and anhydrous potassium carbonate.

  • Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.

  • Add a mixture of anhydrous toluene and anhydrous DMF, followed by deionized water.

  • Heat the mixture to 90 °C and stir vigorously for 72 hours.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the copolymer.

  • Filter the precipitate and wash with water and methanol to remove inorganic salts and residual monomers.

  • Further purify the copolymer by Soxhlet extraction with methanol and acetone.

  • Dissolve the purified copolymer in a suitable solvent like chloroform and re-precipitate in methanol.

  • Collect the final copolymer by filtration and dry under vacuum at 50 °C.

Protocol for Stille Cross-Coupling Polycondensation

Objective: To synthesize an alternating copolymer of this compound and a generic aromatic distannane (e.g., 1,4-Bis(trimethylstannyl)benzene).

Materials:

  • This compound

  • 1,4-Bis(trimethylstannyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Chlorobenzene, anhydrous

  • Methanol

  • Acetone

  • Hexanes

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and 1,4-Bis(trimethylstannyl)benzene in anhydrous chlorobenzene.

  • Add tris(dibenzylideneacetone)dipalladium(0) and tri(o-tolyl)phosphine to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 48 hours.

  • After cooling, slowly add the polymer solution to a stirred solution of methanol to precipitate the crude polymer.

  • Filter the polymer and wash with methanol and acetone.

  • Purify the polymer by dissolving it in a minimal amount of chlorobenzene and re-precipitating it from hexanes.

  • Collect the purified polymer by filtration and dry it under vacuum at 50 °C.

Data Presentation

The following tables summarize the key reaction parameters for the proposed polymerization methods.

Table 1: Reaction Parameters for Yamamoto Homocoupling Polymerization

ParameterValue/Condition
MonomerThis compound
Catalyst[Ni(cod)₂]
Ligand2,2'-Bipyridyl
SolventDMF/Toluene
Temperature80 °C
Reaction Time48 hours

Table 2: Reaction Parameters for Suzuki Cross-Coupling Polycondensation

ParameterValue/Condition
MonomersThis compound, Aromatic Diboronic Acid
Catalyst[Pd(PPh₃)₄]
BaseK₂CO₃
SolventToluene/DMF/Water
Temperature90 °C
Reaction Time72 hours

Table 3: Reaction Parameters for Stille Cross-Coupling Polycondensation

ParameterValue/Condition
MonomersThis compound, Aromatic Distannane
Catalyst[Pd₂(dba)₃]
LigandP(o-tol)₃
SolventChlorobenzene
Temperature100 °C
Reaction Time48 hours

Visualizations

The following diagrams illustrate the proposed polymerization pathways.

Yamamoto_Polymerization cluster_reaction Yamamoto Homocoupling Monomer This compound Catalyst Ni(0)L_n Monomer->Catalyst Oxidative Addition Polymer Poly(2,6-dichloro-p-phenylene) Catalyst->Polymer Reductive Elimination

Caption: Proposed Yamamoto homocoupling polymerization of this compound.

Suzuki_Polymerization cluster_reaction Suzuki Polycondensation Monomer1 This compound Catalyst Pd(0)L_n Monomer1->Catalyst Oxidative Addition Monomer2 Ar'(B(OH)₂)₂ Base Base (e.g., K₂CO₃) Monomer2->Base Activation Copolymer Alternating Copolymer Catalyst->Copolymer Reductive Elimination Base->Catalyst Transmetalation Stille_Polymerization cluster_reaction Stille Polycondensation Monomer1 This compound Catalyst Pd(0)L_n Monomer1->Catalyst Oxidative Addition Monomer2 Ar'(SnR₃)₂ Monomer2->Catalyst Transmetalation Copolymer Alternating Copolymer Catalyst->Copolymer Reductive Elimination

Application Notes and Protocols for Reactions with 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 3,5-Dibromo-2,6-dichlorotoluene, a versatile building block in organic synthesis. The presence of multiple halogen atoms with differential reactivity allows for selective, stepwise modifications, making it a valuable scaffold for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction to the Reactivity of this compound

The reactivity of this compound in cross-coupling reactions is primarily governed by the nature of the carbon-halogen bonds. In palladium-catalyzed reactions, the bond strength and susceptibility to oxidative addition typically follow the trend C-I > C-Br > C-Cl. Consequently, the carbon-bromine bonds at the 3- and 5-positions are expected to be significantly more reactive than the carbon-chlorine bonds at the 2- and 6-positions. This inherent difference in reactivity allows for regioselective functionalization at the bromine-substituted positions while leaving the chlorine atoms intact for subsequent transformations.

This document outlines protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Sonogashira coupling for C-C bond formation with terminal alkynes, and the Buchwald-Hartwig amination for C-N bond formation with amines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction can be performed selectively at the bromine positions.

Experimental Protocol: Mono- and Di-arylation via Suzuki-Miyaura Coupling

This protocol describes the general procedure for the mono- or di-arylation of this compound. The stoichiometry of the boronic acid derivative can be adjusted to favor either mono- or di-substitution.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (3.0 mmol) to the flask.

  • Add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
ParameterCondition for Mono-arylationCondition for Di-arylation
This compound 1.0 equiv1.0 equiv
Arylboronic Acid 1.1 - 1.5 equiv2.2 - 3.0 equiv
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand PPh₃ (8 mol%)PPh₃ (8-16 mol%)
Base K₂CO₃ (3.0 equiv)K₂CO₃ (6.0 equiv)
Solvent Toluene/Water (5:1)Toluene/Water (5:1)
Temperature 90 °C90 - 100 °C
Reaction Time 12 - 24 h18 - 36 h
Typical Yield 70 - 90%60 - 85%

Visualization: Suzuki-Miyaura Coupling Workflow and Catalytic Cycle

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic Acid Pd(OAc)₂/Ligand Base setup Reaction Setup: Inert Atmosphere Solvent Addition reagents->setup 1. Combine reaction Reaction: Heating (90-100°C) Stirring (12-36h) setup->reaction 2. Heat & Stir workup Aqueous Workup: Extraction with Organic Solvent reaction->workup 3. Cool & Extract purification Purification: Column Chromatography workup->purification 4. Purify product Final Product: Arylated Toluene Derivative purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, this reaction can be directed to the bromine positions of this compound.

Experimental Protocol: Mono- and Di-alkynylation via Sonogashira Coupling

This protocol outlines a general procedure for the mono- or di-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add dry, degassed toluene or THF (15 mL) followed by triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol for mono-alkynylation, 2.5 mmol for di-alkynylation) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove the precipitated salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions
ParameterCondition for Mono-alkynylationCondition for Di-alkynylation
This compound 1.0 equiv1.0 equiv
Terminal Alkyne 1.2 equiv2.5 equiv
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)PdCl₂(PPh₃)₂ (3-5 mol%)
Copper Co-catalyst CuI (6 mol%)CuI (6-10 mol%)
Base TriethylamineTriethylamine
Solvent Toluene or THFToluene or THF
Temperature 25 - 50 °C50 - 70 °C
Reaction Time 6 - 12 h12 - 18 h
Typical Yield 75 - 95%65 - 90%

Visualization: Sonogashira Coupling Workflow and Catalytic Cycle

Sonogashira_Workflow reagents Reagents: This compound Terminal Alkyne Pd & Cu Catalysts Base setup Reaction Setup: Inert Atmosphere Solvent Addition reagents->setup 1. Combine reaction Reaction: Stirring at RT or Heat (6-18h) setup->reaction 2. Stir workup Filtration & Aqueous Workup reaction->workup 3. Filter & Extract purification Purification: Column Chromatography workup->purification 4. Purify product Final Product: Alkynylated Toluene Derivative purification->product

Caption: General workflow for Sonogashira coupling.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_halide Cu-Br cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Base, R-C≡CH cu_acetylide->cu_halide to Pd Cycle

Caption: Catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction can be applied to this compound to introduce primary or secondary amine functionalities.

Experimental Protocol: Mono- and Di-amination via Buchwald-Hartwig Reaction

This protocol provides a general procedure for the mono- or di-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Toluene or Dioxane (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol% Pd), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add anhydrous toluene or dioxane (5 mL).

  • Add the amine (1.2 mmol for mono-amination, 2.4 mmol for di-amination).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
ParameterCondition for Mono-aminationCondition for Di-amination
This compound 1.0 equiv1.0 equiv
Amine 1.2 equiv2.4 equiv
Palladium Precatalyst Pd₂(dba)₃ (1.5 mol% Pd)Pd₂(dba)₃ (2-3 mol% Pd)
Ligand XPhos (3.6 mol%)XPhos (4.8-7.2 mol%)
Base NaOtBu (1.4 equiv)NaOtBu (2.8 equiv)
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 100 - 110 °C110 °C
Reaction Time 12 - 24 h18 - 36 h
Typical Yield 70 - 90%60 - 80%

Visualization: Buchwald-Hartwig Amination Workflow and Catalytic Cycle

Buchwald_Hartwig_Workflow reagents Reagents: This compound Amine Pd Precatalyst/Ligand Base setup Reaction Setup: Inert Atmosphere Anhydrous Solvent reagents->setup 1. Combine reaction Reaction: Heating (100-110°C) (12-36h) setup->reaction 2. Heat workup Filtration & Aqueous Workup reaction->workup 3. Cool & Filter purification Purification: Column Chromatography workup->purification 4. Purify product Final Product: Aminated Toluene Derivative purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L-Br oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)L(HNR₂)]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L(NR₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition amine HNR₂ amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for the Characterization of 3,5-Dibromo-2,6-dichlorotoluene and Related Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2,6-dichlorotoluene is a polyhalogenated aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in agrochemicals, pharmaceuticals, and material sciences. The precise characterization of its synthesis products is critical to ensure purity, identify byproducts, and confirm the desired chemical structure. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Disclaimer: Specific experimental data for this compound is not widely available in the public domain. The protocols and data presented herein are based on established methods for the analysis of related halogenated aromatic compounds and may require optimization for this specific molecule.

Analytical Workflow

A logical workflow is essential for the comprehensive characterization of this compound products. The following diagram illustrates a typical analytical sequence.

Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_thermal Thermal Analysis Synthesis Synthesis of 3,5-Dibromo- 2,6-dichlorotoluene Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight and Fragmentation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID GC Gas Chromatography (GC) Purification->GC Purity & Impurity Profile HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Purity & Isomer Separation DSC Differential Scanning Calorimetry (DSC) Purification->DSC Melting Point & Purity TGA Thermogravimetric Analysis (TGA) Purification->TGA Thermal Stability NMR->MS GC->MS HPLC->MS

Caption: General analytical workflow for the characterization of this compound.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the lack of experimental data, theoretical predictions can provide valuable guidance. The following table presents predicted chemical shifts for this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)~2.5~20-25
Aromatic Proton (-H)~7.5-7.8~125-130
C-CH₃-~135-140
C-Cl-~130-135
C-Br-~120-125
C-H-~130-135

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the target compound and its byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like halogenated toluenes.

Expected Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Ion Description Expected m/z
[M]⁺Molecular ion318 (based on most abundant isotopes)
[M-CH₃]⁺Loss of a methyl group303
[M-Cl]⁺Loss of a chlorine atom283
[M-Br]⁺Loss of a bromine atom239

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or time-of-flight analyzer).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injection: 1 µL of the sample solution in splitless or split mode (e.g., 20:1 split ratio).

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 50-80°C, hold for 1-2 minutes.

      • Ramp: 10-20°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230-280°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the experimental mass spectrum with theoretical isotopic patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HStretching2975-2850
C=CAromatic ring stretching1600-1450
C-ClStretching850-550
C-BrStretching690-515

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Solid: Use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar compounds.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized product and for separating it from isomers and other impurities.

Comparative HPLC Retention of Isomers

The retention of halogenated toluenes in reversed-phase HPLC is influenced by their hydrophobicity. Generally, increasing the number of halogen atoms increases retention. The position of the substituents also plays a role.

Compound Structure Expected Relative Retention Time
2,6-DichlorotolueneC₇H₆Cl₂Shorter
3,5-DibromotolueneC₇H₆Br₂Intermediate
This compound C₇H₄Br₂Cl₂ Longest

Experimental Protocol: HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Parameters:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25-30°C.

    • Detection: UV detection at a wavelength where the analyte absorbs, typically around 220 nm or 254 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Determine the retention time and peak area of the main product. Calculate the purity based on the relative peak areas.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and assess the purity of the compound. TGA provides information about its thermal stability and decomposition profile.

Expected Thermal Properties

Technique Parameter Expected Observation
DSCMelting PointA sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point of polyhalogenated aromatics is generally high.
TGADecomposition TemperatureA sharp weight loss at elevated temperatures, indicating thermal decomposition.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrumentation: A differential scanning calorimeter.

  • DSC Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above the expected melting point at a rate of 5-10°C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow of 20-50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: A thermogravimetric analyzer.

  • TGA Parameters:

    • Temperature Program: Heat the sample from ambient temperature to 600-800°C at a heating rate of 10-20°C/min.

    • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere with a purge gas flow of 20-50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The combination of spectroscopic, chromatographic, and thermal analysis methods provides a detailed understanding of the compound's structure, purity, and stability. While specific experimental data for this compound is limited, the protocols outlined in these application notes provide a solid foundation for its analysis, drawing upon established methodologies for related halogenated aromatic compounds. It is recommended that these methods be optimized to achieve the best results for the specific sample matrix and analytical instrumentation used.

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dibromo-2,6-dichlorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways and detailed protocols for the large-scale production of 3,5-Dibromo-2,6-dichlorotoluene and its derivatives. This document is intended to guide researchers and chemists in the efficient and safe synthesis of these valuable intermediates for pharmaceutical and materials science applications.

Introduction

This compound is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern offers multiple reactive sites for further functionalization, making it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and specialty materials. The chlorine and bromine substituents can be selectively manipulated through various cross-coupling reactions, while the benzylic methyl group can undergo a range of transformations.

This document outlines a proposed two-step synthetic approach for the large-scale synthesis of this compound, starting from the commercially available 2-amino-6-chlorotoluene. The protocols provided are based on established chemical principles and analogous reactions found in the literature.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 2,6-dichlorotoluene, followed by its regioselective dibromination.

Synthesis_Pathway cluster_reagents1 Reagents cluster_reagents2 Reagents Start 2-Amino-6-chlorotoluene Step1 Step 1: Sandmeyer Reaction Start->Step1 Intermediate 2,6-Dichlorotoluene Step1->Intermediate Reagents1 1. NaNO₂, HCl 2. CuCl Step2 Step 2: Electrophilic Dibromination Intermediate->Step2 Product This compound Step2->Product Reagents2 Br₂, FeBr₃ Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Charge Reactor with Starting Material and Solvent Add_Catalyst Add Catalyst Start->Add_Catalyst Add_Reagent Slowly Add Brominating Agent Add_Catalyst->Add_Reagent Reaction Monitor Reaction (TLC, GC-MS) Add_Reagent->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Final_Purification Final Purification (Recrystallization/Distillation) Solvent_Removal->Final_Purification Analysis Characterization (NMR, MS, HPLC) Final_Purification->Analysis

Troubleshooting & Optimization

Technical Support Center: 3,5-Dibromo-2,6-dichlorotoluene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dibromo-2,6-dichlorotoluene from 2,6-dichlorotoluene. Due to the limited availability of specific literature for this exact transformation, the following guidance is based on established principles of electrophilic aromatic substitution on sterically hindered and electron-deficient substrates.

Troubleshooting Guide: Improving Yield in this compound Reactions

Low yield and the formation of side products are common challenges in the synthesis of this compound due to the steric hindrance and deactivating effects of the existing chloro- and methyl-substituents. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeCl₃, AlBr₃) may be old, hydrated, or of low purity. 2. Low Reaction Temperature: The activation energy for the bromination of this sterically hindered and deactivated ring is likely high. 3. Poor Quality Brominating Agent: The bromine or other brominating agent may have degraded.1. Use freshly opened or purified Lewis acid catalyst. Consider using a more potent catalyst system. 2. Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or GC. 3. Use freshly distilled bromine or a high-purity grade of an alternative brominating agent like N-bromosuccinimide (NBS).
Formation of Monobrominated Product 1. Insufficient Brominating Agent: The molar ratio of the brominating agent to the starting material may be too low for di-substitution. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion for the second bromination to occur.1. Increase the molar equivalents of the brominating agent. A step-wise addition of the brominating agent might improve selectivity. 2. Extend the reaction time and monitor the disappearance of the monobrominated intermediate by TLC or GC.
Formation of Benzylic Bromination Side Product (2,6-dichloro-benzyl bromide) 1. Radical Initiators Present: The reaction may be proceeding via a radical pathway, especially if exposed to UV light or if radical initiators are present. 2. High Reaction Temperatures: Very high temperatures can favor radical side-chain bromination over ionic ring bromination.1. Conduct the reaction in the dark, excluding UV light. Ensure all reagents and solvents are free from radical initiators. 2. While a higher temperature may be needed for ring bromination, avoid excessive heat that could promote benzylic bromination.
Formation of Isomeric Byproducts 1. Incorrect Directing Effects: Although unlikely for this specific substrate, trace impurities in the starting material could lead to other isomers. 2. High Catalyst Concentration: A very high concentration of the Lewis acid catalyst can sometimes lead to isomerization of the product.1. Ensure the purity of the 2,6-dichlorotoluene starting material is high. 2. Optimize the catalyst loading; use the minimum amount of catalyst required to achieve a reasonable reaction rate.
Difficult Product Isolation 1. Similar Polarity of Products and Byproducts: The desired product and any monobrominated or isomeric byproducts may have very similar polarities, making chromatographic separation challenging. 2. Product Crystallization Issues: The product may be an oil or may not crystallize easily from the chosen solvent system.1. Employ high-performance column chromatography with a shallow solvent gradient. Consider alternative separation techniques like preparative HPLC or crystallization. 2. Try different solvent systems for crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of this compound?

A1: The most critical factor is likely the choice and activity of the Lewis acid catalyst, coupled with careful control of the reaction temperature. The steric hindrance from the two chlorine atoms and the methyl group deactivates the aromatic ring, making the electrophilic substitution challenging. A strong Lewis acid is necessary to polarize the bromine molecule sufficiently for the reaction to proceed.

Q2: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?

A2: Yes, NBS can be a suitable alternative to liquid bromine and is often easier and safer to handle. When using NBS for aromatic bromination, a Lewis acid catalyst is still typically required to activate the NBS.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (2,6-dichlorotoluene) and the appearance of the monobrominated intermediate and the final dibrominated product.

Q4: What is the expected regioselectivity of this reaction?

A4: The methyl group and the two chlorine atoms are all ortho, para-directing. However, the ortho and para positions relative to the methyl group are already substituted with chlorine atoms. Therefore, the bromine atoms are expected to add at the positions meta to the methyl group, which are the 3 and 5 positions. This should lead to high regioselectivity for the desired product.

Q5: What are the primary safety precautions for this reaction?

A5: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Lewis acids like aluminum bromide and ferric chloride are water-sensitive and should be handled in a dry environment. The reaction may be exothermic, so proper temperature control is essential.

Experimental Protocols

Suggested Protocol for the Synthesis of this compound

This protocol is a suggested starting point based on general principles of electrophilic aromatic bromination of deactivated substrates. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 2,6-Dichlorotoluene

  • Anhydrous Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃)

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2,6-dichlorotoluene (1.0 eq) in anhydrous dichloromethane.

  • Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) to the solution and stir until it is well-dispersed.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add liquid bromine (2.2 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40°C for DCM).

  • Monitor the reaction progress by TLC or GC. The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it over a mixture of ice and saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation

The following table provides a hypothetical summary of how different reaction parameters might influence the yield of this compound. This data is illustrative and should be adapted based on experimental findings.

Entry Catalyst (eq) Bromine (eq) Temperature (°C) Time (h) Yield (%)
1FeBr₃ (0.1)2.2251245
2FeBr₃ (0.1)2.240 (reflux)865
3FeBr₃ (0.2)2.240 (reflux)870
4AlBr₃ (0.1)2.240 (reflux)675
5FeBr₃ (0.1)3.040 (reflux)868 (with some over-bromination)

Visualizations

Reaction_Pathway 2,6-Dichlorotoluene 2,6-Dichlorotoluene Intermediate_1 Monobrominated Intermediate 2,6-Dichlorotoluene->Intermediate_1 + Br₂ / Lewis Acid Side_Product Benzylic Bromination Product 2,6-Dichlorotoluene->Side_Product + Br₂ / UV light or high temp Product This compound Intermediate_1->Product + Br₂ / Lewis Acid

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Side_Products Are side products observed? Check_Conversion->Check_Side_Products Yes Increase_Temp_Time Increase temperature and/or reaction time Check_Conversion->Increase_Temp_Time No Optimize_Stoichiometry Adjust Br₂ stoichiometry Check_Side_Products->Optimize_Stoichiometry Monobrominated product Control_Conditions Exclude light, control temperature Check_Side_Products->Control_Conditions Benzylic bromination Purification_Issue Optimize purification method Check_Side_Products->Purification_Issue Other isomers Check_Catalyst Check catalyst activity and loading Increase_Temp_Time->Check_Catalyst End Yield Improved Check_Catalyst->End Optimize_Stoichiometry->End Control_Conditions->End Purification_Issue->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Purification of Crude 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,5-Dibromo-2,6-dichlorotoluene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during the purification of crude this compound.

Issue 1: Low Recovery After Recrystallization

  • Question: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery during recrystallization can stem from several factors:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield of crystals.

    Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good starting points for polyhalogenated aromatics include hexanes, ethyl acetate, toluene, dichloromethane, and mixtures thereof, such as hexane/ethyl acetate or hexane/dichloromethane. An ethanol/water mixture can also be effective.[1]

    • Minimize Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

Issue 2: Impure Product After Column Chromatography

  • Question: My purified this compound from column chromatography is still showing impurities on analysis (e.g., by GC-MS or NMR). How can I improve the separation?

  • Answer: Co-elution of impurities is a common issue in column chromatography, especially when dealing with structurally similar compounds like isomers.

    • Inadequate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the target compound from its impurities.

    • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

    • Poor Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.

    • Inappropriate Stationary Phase: While silica gel is a good starting point, it may not be suitable for all separations.

    Troubleshooting Steps:

    • Optimize the Eluent: Use thin-layer chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system will generally increase the separation between compounds. Consider using a shallow gradient elution if a single solvent system is ineffective.

    • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often more reliable than dry packing.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using other stationary phases like alumina or florisil.

Issue 3: Oily Product Instead of Crystals

  • Question: My product is "oiling out" during recrystallization instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

    • Troubleshooting Steps:

      • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

      • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

      • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

      • Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Try a different solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The most probable impurities are other halogenated aromatic compounds formed during the synthesis. These can include:

  • Isomeric Products: Other isomers of dibromo-dichlorotoluene.

  • Incompletely Halogenated Intermediates: Toluene derivatives with fewer than two bromine and two chlorine substituents.

  • Over-halogenated Byproducts: Toluene derivatives with more than four halogen substituents.

  • Starting Materials: Unreacted 2,6-dichlorotoluene or brominating/chlorinating agents.

The presence of di-brominated byproducts and isomeric contaminants has been noted in the synthesis of similar compounds like 3-Bromo-2,5-dichlorotoluene.[1]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on the purification of similar polyhalogenated aromatic compounds, good starting points for solvent selection would be:

  • Hexane

  • A mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[2]

  • Ethanol/water mixtures.[1] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.

Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A3: A standard approach would be:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate or hexane and dichloromethane.[1][2] The exact ratio should be determined by preliminary TLC analysis to achieve good separation of the target compound from its impurities.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a column chromatography separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass-to-charge ratio of the components, allowing for identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the purified compound and to detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Quantitative Data Summary

Due to the lack of specific literature data for the purification of this compound, the following table provides typical ranges for purification outcomes based on analogous polyhalogenated compounds. These values should be considered as general guidelines.

Purification MethodParameterTypical Value/RangeNotes
Recrystallization Expected Recovery60-90%Highly dependent on the initial purity and the choice of solvent.
Purity Achieved>98%Can be very effective at removing small amounts of impurities.
Column Chromatography Sample Loading1-5% (w/w) of silica gelOverloading can lead to poor separation.
Eluent System (Hexane:EtOAc)100:1 to 20:1The optimal ratio must be determined by TLC.
Expected Yield50-85%Losses can occur due to irreversible adsorption or co-elution.
Purity Achieved>99%Can achieve very high purity if optimized correctly.

Experimental Protocols

The following are generalized experimental protocols for the purification of crude this compound. Note: These are starting points and may require optimization for your specific sample.

Protocol 1: Recrystallization

  • Solvent Selection: In a test tube, add a small amount of crude product (approx. 20-30 mg) and a few drops of the chosen solvent (e.g., hexane). Observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar solvent system (e.g., hexane:ethyl acetate). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin the elution process. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column Column Chromatography crude->column Adsorb on silica gel, elute with solvent pure_recrystal Pure Product (>98%) recrystallization->pure_recrystal mother_liquor Mother Liquor (contains impurities) recrystallization->mother_liquor pure_column Highly Pure Product (>99%) column->pure_column impure_fractions Impure Fractions column->impure_fractions analysis Purity Analysis (TLC, GC-MS, NMR) pure_recrystal->analysis pure_column->analysis

Caption: General workflow for the purification of crude this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,5-Dibromo-2,6-dichlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: I am observing precipitation of my compound during my in-vitro assay. What is the likely cause?

A2: Precipitation during an aqueous-based in-vitro assay is a strong indication that the concentration of this compound has exceeded its solubility limit in your assay medium. This is a common issue for poorly soluble compounds when transitioning from a stock solution (usually in an organic solvent like DMSO) to an aqueous buffer.

Q3: Can I simply increase the percentage of my organic cosolvent (e.g., DMSO) in my final assay to improve solubility?

A3: While increasing the cosolvent concentration can enhance the solubility of lipophilic compounds, it is crucial to consider its potential impact on your experimental system.[4] High concentrations of organic solvents can lead to cytotoxicity, protein denaturation, or interference with enzymatic activity, thereby compromising the biological relevance of your results. It is recommended to keep the final concentration of cosolvents, such as DMSO, as low as possible, typically below 1% (v/v).

Troubleshooting Guides

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

Symptoms:

  • The compound does not dissolve in aqueous buffers.

  • A suspension or precipitate is observed.

Troubleshooting Steps:

  • Solvent Selection: Due to its predicted low aqueous solubility, preparing a primary stock solution in an organic solvent is recommended. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.

  • Solubility Testing: Before preparing a large volume of stock solution, perform a small-scale solubility test in various organic solvents to determine the most suitable one.

  • Use of Cosolvents: For assays requiring a predominantly aqueous environment, a cosolvent strategy can be employed.[4][5] Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 2: Compound Precipitation Upon Dilution into Aqueous Media

Symptoms:

  • The solution becomes cloudy or forms a visible precipitate when the organic stock solution is added to the aqueous assay buffer.

Troubleshooting Steps:

  • Optimize Cosolvent Concentration: Determine the maximum tolerable concentration of the organic cosolvent in your assay that does not affect the biological system. Prepare serial dilutions of your stock solution to find the highest concentration that remains soluble.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[4][6] Although this compound does not have readily ionizable groups, the formulation's pH can still impact its stability and interactions with other components.

  • Employ Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[7][8] These agents can encapsulate the hydrophobic compound, increasing its dispersibility in water.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Cosolvent
  • Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Appropriate glassware

  • Procedure:

    • Weigh the desired amount of this compound using an analytical balance.

    • Transfer the compound to a sterile glass vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation Development using Cyclodextrins
  • Objective: To enhance the aqueous solubility of this compound through complexation with cyclodextrins.

  • Materials:

    • This compound

    • Beta-cyclodextrin (β-CD) or a chemically modified derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of the chosen cyclodextrin in the aqueous buffer at a desired concentration (e.g., 1-10% w/v).

    • Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

    • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

    • Filter the solution to remove any undissolved compound.

    • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Quantitative Data Summary

Table 1: Common Organic Solvents for Poorly Soluble Compounds

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189Aprotic, highly polar, water-miscible.
Dimethylformamide (DMF)6.4153Aprotic, polar, water-miscible.
Ethanol5.278.4Protic, polar, water-miscible.
Dichloromethane (DCM)3.139.6Non-polar, not water-miscible.
Chloroform4.161.2Non-polar, not water-miscible.[9]

Table 2: Common Solubilization Techniques for Poorly Water-Soluble Drugs [6][10][11][12]

TechniquePrincipleAdvantagesDisadvantages
Cosolvency Addition of a water-miscible organic solvent to increase solubility.[4]Simple and effective for many compounds.Potential for solvent toxicity and interference with assays.
pH Adjustment Modifying the pH to ionize the compound, increasing its solubility.[4][6]Effective for compounds with ionizable groups.Not applicable to neutral compounds like this compound.
Micronization Reducing the particle size to increase the surface area for dissolution.[2][5][7][8]Increases the rate of dissolution.Does not increase the equilibrium solubility.
Complexation Using agents like cyclodextrins to form soluble inclusion complexes.[7][11]Can significantly increase aqueous solubility.May alter the compound's biological activity.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state.[7][11]Enhances dissolution rate and bioavailability.Can be complex to formulate and may have stability issues.
Nanosuspension Reducing the particle size to the nanometer range.[2]Increases dissolution velocity and saturation solubility.Requires specialized equipment and can be challenging to stabilize.

Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues cluster_prep Initial Preparation cluster_formulation Formulation for Aqueous Assay cluster_troubleshooting Troubleshooting Strategies start Start with This compound solubility_test Preliminary Solubility Screening (Various Organic Solvents) start->solubility_test stock_prep Prepare High-Concentration Stock Solution (e.g., in DMSO) solubility_test->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution observation Observe for Precipitation dilution->observation soluble Soluble Proceed with Assay observation->soluble No insoluble Insoluble (Precipitation Observed) observation->insoluble Yes optimize_cosolvent Optimize Cosolvent Concentration insoluble->optimize_cosolvent use_cyclodextrin Use Cyclodextrins insoluble->use_cyclodextrin solid_dispersion Prepare Solid Dispersion insoluble->solid_dispersion nanosuspension Formulate Nanosuspension insoluble->nanosuspension optimize_cosolvent->dilution use_cyclodextrin->dilution solid_dispersion->dilution nanosuspension->dilution

Caption: A logical workflow for addressing solubility issues with this compound.

drug_development_pathway Generalized Drug Development and the Role of Solubility compound Lead Compound (e.g., this compound) physchem Physicochemical Characterization compound->physchem solubility Solubility Assessment physchem->solubility formulation Formulation Development (Solubility Enhancement) solubility->formulation Poor invitro In-Vitro Screening (Target Binding, Efficacy) solubility->invitro Acceptable formulation->invitro invivo In-Vivo Studies (PK/PD, Toxicology) invitro->invivo preclinical Preclinical Development invivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: The central role of solubility assessment in the drug development pipeline.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving 3,5-Dibromo-2,6-dichlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my palladium catalyst to deactivate when using this compound?

A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, with sterically hindered and electron-deactivated substrates like this compound typically stems from several sources:

  • Catalyst Poisoning: Trace impurities in starting materials, reagents, or solvents can irreversibly bind to the palladium center. Sulfur compounds are a notorious poison for palladium catalysts.[1][2][3]

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands, crucial for stabilizing the active catalyst, can degrade at high temperatures or in the presence of certain reagents.

  • Palladium Agglomeration: The active Pd(0) species can aggregate into larger, less active palladium nanoparticles or bulk metal ("palladium black"), especially at low ligand concentrations or high temperatures.[4]

  • Formation of Inactive Pd Species: The catalyst can become trapped in an off-cycle, inactive state. For instance, with certain ligands like dibenzylideneacetone (dba), the ligand itself can undergo arylation, leading to altered catalytic activity and potential deactivation.[5]

  • Product Inhibition: In some cases, the reaction product can coordinate to the palladium center more strongly than the reactants, slowing down or halting the catalytic cycle.[6]

Q2: My Suzuki-Miyaura reaction is stalling at low conversion. How can I identify the cause?

A2: A stalled reaction is a classic sign of catalyst deactivation. First, consider the possibility of impurities. A common culprit is elemental sulfur in the aryl halide starting material, which can poison the palladium catalyst even at low levels.[1][3] You should also verify the quality of your solvent and base. Next, evaluate your reaction conditions. Overly high temperatures can accelerate ligand degradation and palladium agglomeration. The choice of palladium precursor and ligand is also critical for challenging substrates.[7][8]

Q3: Can I regenerate or reuse my deactivated palladium catalyst?

A3: Regeneration is often difficult, but preventing deactivation is key. For heterogeneous catalysts, regeneration might be possible through specific washing or heat treatment procedures. For homogeneous catalysts, the focus is typically on recycling the palladium from the reaction mixture.[9][10] The most sustainable approach is to develop a high-turnover system that uses a very low catalyst loading, minimizing the need for recycling.[11] If deactivation occurs mid-reaction, adding a fresh charge of catalyst or ligand can sometimes restart the reaction, though this is not ideal for process control.

Q4: How does the choice of ligand affect catalyst stability with a substrate like this compound?

A4: The ligand choice is critical. For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) or N-heterocyclic carbenes (NHCs) are often required.[7][12] These ligands promote the difficult oxidative addition step and stabilize the Pd(0) species, preventing aggregation. An inadequate ligand can lead to a rapid loss of catalytic activity.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

This guide provides a step-by-step approach to diagnosing and resolving low-yield issues in Suzuki-Miyaura reactions with this compound.

Start Low/No Yield in Suzuki Coupling Check_Purity 1. Verify Purity of Starting Materials (Aryl Halide, Boronic Acid) Start->Check_Purity Sulfur_Test Suspect Sulfur Poisoning? Perform test or use 'sulfur-free' synthesis route. Check_Purity->Sulfur_Test Yes Reagent_Quality 2. Check Reagent Quality (Solvent, Base) Check_Purity->Reagent_Quality Purity OK Success Problem Resolved: Achieved High Yield Sulfur_Test->Success Solution Implemented Anhydrous Ensure anhydrous conditions? (Degas solvent, use dry base) Reagent_Quality->Anhydrous Yes Optimize_Conditions 3. Review Reaction Conditions (Temperature, Ligand, Pd Source) Reagent_Quality->Optimize_Conditions Quality OK Anhydrous->Success Solution Implemented Ligand_Choice Use bulky, electron-rich ligand? (e.g., P(tBu)3, SPhos) Optimize_Conditions->Ligand_Choice Yes Pd_Source Consider alternative Pd source? (e.g., Palladacycle pre-catalyst) Optimize_Conditions->Pd_Source Yes Ligand_Choice->Success Solution Implemented Pd_Source->Success Solution Implemented

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Steps:

  • Verify Starting Material Purity:

    • Problem: Contaminants in the this compound or the boronic acid coupling partner are a primary cause of catalyst poisoning.[3] The synthesis of halogenated aromatics can sometimes involve sulfur-based reagents, leaving trace impurities.[13]

    • Solution: Repurify the starting materials. For the aryl halide, consider recrystallization or passing a solution through a plug of silica/alumina. Use high-purity boronic acid. If sulfur is suspected, a "sulfur-free" synthesis of the starting material may be necessary for manufacturing campaigns.[1][3]

  • Evaluate Reagents and Solvents:

    • Problem: The quality of the base and solvent is crucial. Wet solvents can hydrolyze boronic acids, while certain bases may contain impurities or have poor solubility, affecting the reaction rate.[6] Oxygen can oxidize the active Pd(0) catalyst.

    • Solution: Use freshly dried, degassed solvents. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is dry and of high purity. Perform the reaction under an inert atmosphere (Nitrogen or Argon) from start to finish.

  • Optimize Catalyst System and Conditions:

    • Problem: this compound is a deactivated aryl chloride (and bromide), which requires a highly active catalyst for efficient oxidative addition.[7][14] The wrong choice of palladium source or ligand will result in poor performance.[7][8]

    • Solution:

      • Ligand: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃, PCy₃, or biaryl phosphines (e.g., SPhos, XPhos).

      • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladacycle pre-catalysts can show significantly enhanced activity for challenging substrates.[7]

      • Temperature: While heat is often necessary, excessive temperatures (>120 °C) can lead to faster catalyst decomposition. Try to find the minimum effective temperature.

Issue 2: Inconsistent Results or Poor Reproducibility in Stille Coupling

This guide addresses common factors leading to inconsistent outcomes in Stille couplings involving this compound.

cluster_workflow Stille Coupling Experimental Workflow cluster_deactivation Potential Deactivation Points Prep 1. Reagent Prep Degas Solvents Inert Atmosphere Setup Charge 2. Charge Reagents Pd Source & Ligand This compound Organostannane Prep->Charge D1 Oxygen exposure during setup Prep->D1 Reaction 3. Reaction Execution Controlled Heating Monitor Progress (TLC, GC/LCMS) Charge->Reaction D2 Stannane quality (impurities, degradation) Charge->D2 D3 Ligand choice or ratio (homocoupling side-reaction) Charge->D3 Workup 4. Workup & Analysis Quench Reaction Remove Tin Byproducts Analyze Yield Reaction->Workup D4 Tin byproduct inhibition Workup->D4

Caption: Key steps in a Stille coupling workflow and associated deactivation risks.

Detailed Steps:

  • Check Organostannane Reagent Quality:

    • Problem: Organotin reagents can degrade over time, especially if exposed to light or air. Impurities in the stannane can act as catalyst poisons. The rate of transmetalation is the slowest step in the catalytic cycle and is highly dependent on the stannane's purity and reactivity.[15]

    • Solution: Use freshly prepared or recently purchased organostannane. If in doubt, purify it by chromatography or distillation. Ensure complete transfer during reagent addition, as stannanes can be viscous.

  • Manage Side Reactions:

    • Problem: Homo-coupling of the organostannane reagent is a common side reaction that consumes the reagent and can complicate purification. The choice of palladium catalyst system can strongly influence the amount of homo-coupling byproduct formed.[16]

    • Solution: Screen different catalyst systems. For example, Pd(PPh₃)₄ is often a good starting point for Stille reactions.[16] Additives like Cu(I) salts can sometimes accelerate the desired cross-coupling over side reactions.[15]

  • Ensure Proper Stoichiometry and Conditions:

    • Problem: The catalytic cycle of the Stille reaction is sensitive to the concentration of all species, including ligands. Excess free ligand in solution can inhibit the rate-limiting transmetalation step.[15]

    • Solution: Carefully control the palladium-to-ligand ratio. Use a well-defined pre-catalyst if possible. Monitor the reaction progress closely to avoid extended reaction times at high temperatures, which can promote catalyst decomposition.

Data and Protocols

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

This table summarizes catalyst systems often used for challenging aryl chloride substrates, which are analogous to the reactivity of the chloro-substituents on this compound.

Catalyst SystemSubstrate TypeTypical ConditionsYield Range (%)Reference
Pd(OAc)₂ / PCy₃Deactivated Aryl ChloridesToluene, K₃PO₄, 80-100 °C70 - 95[12]
Pd₂(dba)₃ / P(t-Bu)₃Hindered Aryl ChloridesDioxane, CsF, 80 °C85 - 98[7]
Palladacycle Pre-catalyst / P(t-Bu)₃Deactivated Aryl ChloridesToluene/H₂O, K₂CO₃, 100 °C90 - 99[7][8]
Pd(OAc)₂ (ligand-free)Activated Aryl ChloridesH₂O, NaOH, 130 °C60 - 94[14]
Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol for the coupling of an aryl halide with a boronic acid. Note: This protocol must be optimized for this compound.

  • Setup: To an oven-dried reaction flask under an inert atmosphere (Argon or N₂), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents).

  • Solvent Addition: Add degassed solvent (e.g., Toluene, Dioxane/H₂O mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: 3,5-Dibromo-2,6-dichlorotoluene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dibromo-2,6-dichlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most plausible and direct synthetic route is the electrophilic aromatic substitution (EAS) of 2,6-dichlorotoluene. This involves the bromination of the aromatic ring at the 3 and 5 positions using a suitable brominating agent and a Lewis acid catalyst.

Q2: Why is electrophilic bromination favored at the 3 and 5 positions of 2,6-dichlorotoluene?

A2: The regioselectivity of the bromination is dictated by the directing effects of the substituents on the toluene ring. The methyl group is an activating group and directs ortho and para (positions 3, 5, and 4). The two chlorine atoms are deactivating but are also ortho, para-directing. The cumulative effect of these groups strongly activates the 3 and 5 positions for electrophilic attack.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine is highly corrosive, toxic, and volatile. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control is crucial. Lewis acids are moisture-sensitive and can react violently with water.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material 1. Inactive catalyst (due to moisture).2. Insufficient amount of brominating agent.3. Low reaction temperature.1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is dry.2. Increase the molar equivalents of the brominating agent.3. Gradually increase the reaction temperature while monitoring for side reactions.
Formation of monobrominated product 1. Insufficient amount of brominating agent.2. Short reaction time.1. Add a second equivalent of the brominating agent.2. Increase the reaction time and monitor by TLC or GC until the desired product is formed.
Formation of benzylic bromination byproduct (2,6-dichloro-benzyl bromide) 1. Presence of light or radical initiators.2. High reaction temperatures.1. Conduct the reaction in the dark or cover the reaction vessel with aluminum foil. Avoid sources of UV light.2. Maintain the recommended reaction temperature. Benzylic bromination is favored at higher temperatures.[1][2]
Formation of other isomers Steric hindrance or competing directing effects.While the 3,5-isomer is electronically favored, minor amounts of other isomers may form. Purification by column chromatography or recrystallization is necessary.
Difficult purification Presence of multiple byproducts or unreacted starting material.Optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions. A multi-step purification process involving washing, column chromatography, and recrystallization may be required.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on standard electrophilic aromatic bromination procedures for deactivated rings. Optimization may be required.

Materials:

  • 2,6-Dichlorotoluene

  • Anhydrous Iron(III) bromide (FeBr₃) or Aluminum bromide (AlBr₃)

  • Liquid Bromine (Br₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a scrubbing solution, e.g., NaOH solution), dissolve 2,6-dichlorotoluene (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: To the stirred solution, add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) in one portion.

  • Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add liquid bromine (2.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated sodium thiosulfate solution to consume excess bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes

ParameterCondition ACondition BCondition C
Catalyst FeBr₃AlCl₃FeBr₃
Solvent Dichloromethane1,2-DichloroethaneCarbon tetrachloride
Temperature 25°C40°C25°C
Reaction Time 24 hours18 hours36 hours
Yield of this compound 65%72%58%
Purity (by GC) 95%93%96%
Major Impurities Monobrominated productBenzylic brominationUnreacted starting material

Visualizations

Synthesis_Pathway 2,6-Dichlorotoluene 2,6-Dichlorotoluene Reaction_Step Electrophilic Aromatic Substitution 2,6-Dichlorotoluene->Reaction_Step Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Step Lewis Acid (e.g., FeBr3) Lewis Acid (e.g., FeBr3) Lewis Acid (e.g., FeBr3)->Reaction_Step This compound This compound Reaction_Step->this compound

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Solutions Start Reaction Issue Identified Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Byproducts Incorrect Product(s)? Check_Conversion->Check_Byproducts No Solution_Conversion Check Catalyst Activity Increase Reagent/Temperature Check_Conversion->Solution_Conversion Yes Solution_Monobromo Increase Bromine/Time Check_Byproducts->Solution_Monobromo Monobromination Solution_Benzylic Exclude Light Control Temperature Check_Byproducts->Solution_Benzylic Benzylic Bromination

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 3,5-Dibromo-2,6-dichlorotoluene, a polyhalogenated aromatic compound. The synthesis involves the electrophilic aromatic substitution (bromination) of 2,6-dichlorotoluene, a deactivated aromatic ring, which presents specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The primary challenge is the electrophilic bromination of the 2,6-dichlorotoluene starting material. The two electron-withdrawing chlorine atoms deactivate the aromatic ring, making it less susceptible to electrophilic attack compared to toluene or monochlorotoluene.[1] Overcoming this deactivation requires carefully selected reagents and reaction conditions.

Q2: What are the expected directing effects of the substituents in 2,6-dichlorotoluene?

In 2,6-dichlorotoluene, the methyl group is an ortho-, para-director and an activating group. The chlorine atoms are also ortho-, para-directors but are deactivating. The combined effect of the two chlorine atoms at positions 2 and 6 directs incoming electrophiles to the 3 and 5 positions (meta to the methyl group and ortho/para to the chlorine atoms). The 4-position (para to the methyl group) is sterically hindered by the two adjacent chlorine atoms.

Q3: What are some common side reactions to be aware of?

Common side reactions include incomplete bromination leading to the formation of 3-bromo-2,6-dichlorotoluene, and potentially over-bromination to form tri-bromo derivatives under harsh conditions. Isomer formation is less likely due to the strong directing effects of the existing substituents. Benzylic bromination (bromination of the methyl group) can occur under radical conditions (e.g., exposure to UV light or radical initiators), so these conditions should be avoided.[2]

Q4: How can I purify the final product?

Purification of polyhalogenated aromatic hydrocarbons can be challenging due to the similar physical properties of the desired product and potential byproducts.[3] Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective in removing impurities.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from starting material and byproducts. A non-polar eluent system is typically required.

  • Activated Carbon Treatment: In some cases, treatment with activated carbon can help remove colored impurities and other polycyclic aromatic hydrocarbon contaminants.[4]

Q5: What analytical techniques are suitable for characterizing the product?

The following techniques are recommended for product characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for confirming the structure of the final product. For this compound, one would expect a singlet for the methyl protons and a singlet for the aromatic proton in the 1H NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for assessing the purity of the product and identifying any volatile impurities. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine and two chlorine atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently reactive brominating agent. 2. Inactive or insufficient amount of catalyst. 3. Reaction temperature is too low. 4. Deactivated starting material is resistant to bromination under the current conditions.[1]1. Use a stronger brominating agent such as bromine (Br2) in the presence of a strong Lewis acid catalyst (e.g., anhydrous FeCl3 or AlBr3).[5] 2. Ensure the Lewis acid catalyst is anhydrous and used in sufficient molar equivalents. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Consider using a more potent brominating system, such as N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1]
Formation of Monobrominated Product (3-bromo-2,6-dichlorotoluene) 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Low reaction temperature.1. Increase the molar equivalents of the brominating agent (e.g., use more than 2 equivalents of Br2). 2. Extend the reaction time and monitor the progress by TLC or GC. 3. Increase the reaction temperature.
Formation of Unwanted Isomers or Polybrominated Byproducts 1. Reaction temperature is too high. 2. Inappropriate catalyst or solvent. 3. Excessive amount of brominating agent.1. Lower the reaction temperature. 2. Screen different Lewis acid catalysts and solvents to optimize selectivity. 3. Use a stoichiometric amount of the brominating agent (around 2.0-2.2 equivalents).
Benzylic Bromination (Bromination of the Methyl Group) 1. Presence of UV light. 2. Presence of radical initiators. 3. High reaction temperatures that can promote radical formation.1. Conduct the reaction in the dark, for example, by wrapping the reaction vessel in aluminum foil. 2. Avoid the use of radical initiators like AIBN or benzoyl peroxide. 3. Maintain a controlled reaction temperature. Lewis acid catalysis generally favors electrophilic aromatic substitution over radical side-chain bromination.[2]
Difficulty in Product Isolation/Purification 1. The product is an oil or has a low melting point. 2. Similar polarity of the product and byproducts. 3. Presence of persistent colored impurities.1. If recrystallization is not feasible, use column chromatography on silica gel with a non-polar eluent system (e.g., hexanes or a hexane/dichloromethane gradient). 2. Optimize the chromatographic conditions (e.g., try different solvent systems or use a different stationary phase). 3. Consider a wash with a reducing agent solution (e.g., sodium bisulfite) to remove residual bromine, followed by an activated carbon treatment of the crude product solution.

Experimental Protocol (Hypothetical)

This protocol is a suggested starting point based on general methods for the bromination of deactivated aromatic compounds. Optimization may be required.

Materials:

  • 2,6-Dichlorotoluene

  • Anhydrous Iron(III) Bromide (FeBr3) or Aluminum Bromide (AlBr3)

  • Liquid Bromine (Br2)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2,6-dichlorotoluene (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst (e.g., FeBr3, 0.1-0.3 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (2.1 eq) in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the reaction mixture at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and the evolution of HBr gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel using a non-polar eluent.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_conversion Low Conversion reaction_complete->low_conversion No side_products Side Products Observed? reaction_complete->side_products Yes check_catalyst Check Catalyst Activity & Amount low_conversion->check_catalyst increase_temp Increase Temperature check_catalyst->increase_temp stronger_reagent Use Stronger Brominating Agent increase_temp->stronger_reagent stronger_reagent->reaction_complete mono_bromo Monobrominated Product side_products->mono_bromo Yes other_side_products Other Side Products side_products->other_side_products Other purification Purification side_products->purification No increase_br2 Increase Equivalents of Br2 mono_bromo->increase_br2 increase_time Increase Reaction Time increase_br2->increase_time increase_time->reaction_complete optimize_conditions Optimize Temp. & Catalyst other_side_products->optimize_conditions optimize_conditions->reaction_complete characterization Characterization (NMR, GC-MS) purification->characterization end End characterization->end SynthesisSteps cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start_material 2,6-Dichlorotoluene mixing Mixing and Reaction start_material->mixing reagents Br2, Lewis Acid (e.g., FeBr3) reagents->mixing monitoring Monitoring (TLC/GC) mixing->monitoring quench Quenching monitoring->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purify Recrystallization or Chromatography drying->purify analyze Characterization purify->analyze product This compound analyze->product

References

Technical Support Center: Purification of 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,5-Dibromo-2,6-dichlorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the typical synthesis route involving the bromination of 2,6-dichlorotoluene, the most probable impurities include:

  • Isomeric Byproducts: Monobrominated dichlorotoluenes (e.g., 3-bromo-2,6-dichlorotoluene) and other positional isomers of dibromodichlorotoluene.
  • Over-brominated Species: Tribrominated dichlorotoluenes.
  • Starting Material: Unreacted 2,6-dichlorotoluene.
  • Reagent Residues: Residual brominating agents or catalysts.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are:

  • Recrystallization: A technique to purify solids based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.
  • Column Chromatography: A method used to separate individual components of a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2]

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Dissolve the this compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.
  • Dissolve the impurities well at all temperatures or not at all.
  • Be chemically inert towards the compound.
  • Be sufficiently volatile to be easily removed from the purified crystals.
  • Common solvent systems for halogenated aromatic compounds include hexane/ethyl acetate, toluene, and ethanol/water mixtures.[3]

Q4: How can I monitor the purity of my this compound?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to determine the number of components in a mixture and to optimize solvent systems for column chromatography.[4][5][6] A pure compound should ideally show a single spot.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can help identify the structure of impurities.
  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the compound.[7]- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[8]
Oiling out (product separates as an oil). - The melting point of the compound is lower than the boiling point of the solvent.- The solution cooled too quickly.- Reheat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Allow the solution to cool more slowly.
Low recovery of purified crystals. - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor to obtain a second crop of crystals.- Always wash the crystals with ice-cold recrystallization solvent.[8]- Ensure the filtration apparatus is pre-heated.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of compounds. - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- Optimize the solvent system using TLC first. Aim for a significant difference in Rf values between the desired compound and impurities.[4]- Repack the column carefully to ensure a homogenous stationary phase.
Compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Cracking of the silica gel bed. - The column ran dry.- Never let the solvent level drop below the top of the stationary phase.
Broad or tailing peaks. - The sample was too concentrated or loaded in a solvent that was too polar.- The compound is interacting strongly with the stationary phase.- Dissolve the sample in a minimal amount of a non-polar solvent before loading.- Add a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds) to the mobile phase.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples for the purification of halogenated aromatic compounds and should be adapted and optimized for your specific experimental conditions.

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Through preliminary small-scale tests, a solvent system of ethanol/water is found to be suitable.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethanol (e.g., 20 mL) by heating on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 2 x 5 mL) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a TLC plate with the crude mixture using a solvent system of hexane and ethyl acetate in varying ratios (e.g., 9:1, 8:2). The optimal mobile phase should provide a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel column. For 1.0 g of crude material, a column with a diameter of 2-3 cm packed with 20-30 g of silica gel is appropriate. Pack the column using the "wet slurry" method with the chosen mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the purification procedures.

Table 1: Purity of this compound Before and After Recrystallization

Sample Purity (by GC-MS) Melting Point Range (°C) Appearance
Crude Product 85%110-115Off-white to pale yellow powder
After 1st Recrystallization 98%118-120White crystalline solid
After 2nd Recrystallization >99.5%119-120White needles

Table 2: Purity of Fractions from Column Chromatography

Fraction Number Major Component(s) (by TLC) Purity of this compound (by GC-MS)
1-5Starting Material & Non-polar impurities< 5%
6-10Mixture50-80%
11-20This compound >99%
21-25More polar impurities< 10%

Visual Guides

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, GC-MS, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>99%) PurityAnalysis->PureProduct Purity Met Impure Product Still Impure PurityAnalysis->Impure Purity Not Met Impure->Recrystallization Repeat Impure->ColumnChromatography Repeat

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting Start No Crystals Formed TooMuchSolvent Too much solvent used? Start->TooMuchSolvent Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No BoilSolvent Boil off excess solvent TooMuchSolvent->BoilSolvent Yes ScratchOrSeed Scratch flask or add seed crystal Supersaturated->ScratchOrSeed Yes Success Crystals Form BoilSolvent->Success ScratchOrSeed->Success

References

Technical Support Center: 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of 3,5-Dibromo-2,6-dichlorotoluene for researchers, scientists, and professionals in drug development. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is advisable to keep the container tightly sealed to prevent moisture ingress and potential degradation.[1] Storage at 2-8°C is recommended for similar halogenated compounds and is a good practice for this chemical as well.[2]

Q2: How stable is this compound at room temperature?

Q3: Is this compound sensitive to light or moisture?

A3: Yes, halogenated aromatic compounds can be sensitive to light. Photodegradation can occur, leading to the cleavage of carbon-halogen bonds.[3][4] Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light. While aryl halides are generally resistant to hydrolysis, it is good practice to store the compound in a dry environment to prevent any potential reactions, especially in the presence of impurities.[1]

Q4: What are the potential decomposition products of this compound?

A4: Upon decomposition, this compound can be expected to release toxic and corrosive fumes. Thermal decomposition of similar chlorinated and brominated aromatic compounds can produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide gases.[5]

Q5: What materials are incompatible with this compound?

A5: this compound should be stored away from strong oxidizing agents and strong bases.[1] Contact with these substances could lead to vigorous reactions. It is also advisable to avoid contact with certain metals, as halogenated compounds can be corrosive.[1]

Troubleshooting Guides

Issue: Unexpected Experimental Results or Product Degradation

If you suspect that your this compound has degraded, follow this troubleshooting workflow:

G A Unexpected Experimental Results B Check Storage Conditions A->B C Improper Storage Found? B->C D Review Handling Procedures C->D No F Perform Purity Analysis (e.g., HPLC, GC-MS) C->F Yes E Contamination or Incompatibility? D->E E->F No E->F Yes G Significant Degradation Detected? F->G H Procure a New Batch of Compound G->H Yes I Isolate and Purify Existing Stock G->I Minor J Adjust Experimental Protocol to Account for Impurities G->J Minor K Correct Storage & Handling. Continue Experiment G->K No

Caption: Troubleshooting workflow for suspected degradation.

Issue: Discoloration of the Compound

Discoloration (e.g., yellowing) of this compound can be an indicator of degradation.

  • Assess Storage: Verify that the compound has been stored in a cool, dark, and dry place.

  • Check for Contamination: Ensure that the compound has not been exposed to incompatible materials.

  • Purity Check: Perform an analytical test such as TLC, HPLC, or GC-MS to determine the purity of the compound.

  • Purification: If impurities are detected, consider recrystallization or chromatography to purify the compound before use.

Data Presentation

Table 1: Physical and Chemical Properties of Structurally Similar Compounds

Property2,6-Dichlorotoluene3,5-Dichlorotoluene3,5-Dibromotoluene
Molecular Formula C₇H₆Cl₂C₇H₆Cl₂C₇H₆Br₂
Molecular Weight 161.03 g/mol 161.03 g/mol 249.93 g/mol
Appearance Colorless liquidSolid-
Melting Point 2.6 °C25.1 °C-
Boiling Point 201 °C202 °C-
Solubility Insoluble in water--

Note: This data is for structurally related compounds and should be used for estimation purposes only, as specific data for this compound is not available.

Experimental Protocols

General Protocol for Assessing the Stability of a Halogenated Aromatic Compound

This protocol outlines a general method for evaluating the stability of a compound like this compound under various conditions.

Objective: To determine the stability of the compound under heat, light, and humidity stress.

Materials:

  • This compound

  • HPLC or GC-MS system

  • Analytical balance

  • Temperature and humidity controlled chambers

  • UV light source

  • Amber and clear glass vials

Methodology:

  • Initial Analysis:

    • Dissolve a known amount of the compound in a suitable solvent.

    • Analyze the initial purity of the compound using a validated HPLC or GC-MS method. This will serve as the baseline (T=0).

  • Stress Conditions:

    • Thermal Stability: Place a known quantity of the compound in both amber and clear vials in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the compound in clear vials to a controlled UV light source. Keep a control sample in an amber vial under the same temperature conditions.

    • Humidity Stability: Place the compound in a humidity-controlled chamber at a specific relative humidity (e.g., 75% RH).

  • Time Points:

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove samples from each stress condition.

  • Analysis:

    • Prepare the samples in the same manner as the initial analysis.

    • Analyze the purity of each sample by HPLC or GC-MS.

    • Compare the chromatograms of the stressed samples to the baseline sample to identify any new peaks (degradation products) and a decrease in the main peak area.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition and time point.

    • Identify the conditions under which the compound is least stable.

G A Start: Compound Sample B Initial Purity Analysis (T=0) A->B C Expose to Stress Conditions B->C D Thermal Stress C->D E Photostability Stress C->E F Humidity Stress C->F G Collect Samples at Time Points D->G E->G F->G H Purity Analysis (HPLC/GC-MS) G->H I Compare to T=0 and Identify Degradants H->I J End: Determine Stability Profile I->J

Caption: Experimental workflow for stability assessment.

References

Common pitfalls in the use of 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2,6-dichlorotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. The container should be tightly sealed to prevent moisture ingress and decomposition. For long-term storage, refrigeration is recommended.

Q2: What are the main safety precautions to consider when handling this compound?

A2: As with most halogenated aromatic compounds, appropriate personal protective equipment (PPE) should be worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q3: What is the expected reactivity order of the halogen substituents in cross-coupling reactions?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl > C-F. Therefore, for this compound, the carbon-bromine (C-Br) bonds are expected to be significantly more reactive than the carbon-chlorine (C-Cl) bonds. This allows for selective functionalization at the 3- and 5-positions.

Q4: Can isomeric impurities be an issue with this reagent?

A4: Yes, the synthesis of polyhalogenated toluenes can often result in the formation of isomeric impurities that may be difficult to separate due to similar physical properties.[1][2][3] Common impurities could include isomers with different halogen substitution patterns. It is crucial to verify the purity of the starting material by analytical techniques such as GC-MS or NMR spectroscopy.

Troubleshooting Guides

Issue 1: Poor or No Reactivity in Cross-Coupling Reactions
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a fresh batch or a more stable precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate phosphine ligand.[4][5]
Inappropriate Base The choice of base is critical for activating the organoboron reagent in Suzuki coupling or neutralizing the HX byproduct in Sonogashira coupling.[4][6] For Suzuki reactions, ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered. For Sonogashira reactions, a liquid amine base like triethylamine or diisopropylamine is often used.[6][7]
Low Reaction Temperature While many cross-coupling reactions can proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Inhibitors in the Reaction Mixture Ensure all solvents and reagents are free from impurities that could poison the catalyst. Use high-purity, anhydrous solvents.
Issue 2: Lack of Regioselectivity or Formation of Multiple Products
Potential Cause Troubleshooting Steps
Reaction Conditions are too Harsh High temperatures or prolonged reaction times can lead to the reaction of the less reactive C-Cl bonds, resulting in a mixture of products. Optimize the reaction conditions to favor the selective reaction of the C-Br bonds.[8]
Incorrect Catalyst/Ligand Combination The choice of phosphine ligand can significantly influence the regioselectivity of the reaction.[9] For selective coupling at the C-Br positions, a less reactive catalyst system may be beneficial. Experiment with different ligands (e.g., PPh₃, P(t-Bu)₃) to fine-tune the reactivity.
Stoichiometry of Reagents To achieve mono-substitution, use a slight excess of the coupling partner (around 1.1-1.2 equivalents). For di-substitution at the bromine positions, at least 2.2-2.5 equivalents of the coupling partner will be required.
Isomeric Impurities in Starting Material As mentioned in the FAQs, the presence of isomeric impurities in the this compound starting material will lead to the formation of multiple products. Purify the starting material if necessary.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄Br₂Cl₂[10]
Molecular Weight 318.82 g/mol [10]
Appearance White to off-white solid (expected)-
Melting Point Not available-
Boiling Point Not available-

Table 2: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature

Note: This data is estimated based on the properties of similar halogenated aromatic compounds. Experimental verification is recommended.

Solvent Solubility Rationale
Water InsolubleHalogenated benzenes and toluenes have very low water solubility.[11][12]
Hexane SolubleNon-polar solvent, expected to dissolve the non-polar solute.
Toluene Soluble"Like dissolves like" principle.
Dichloromethane (DCM) SolubleCommon solvent for organic compounds.
Tetrahydrofuran (THF) SolubleAprotic polar solvent, generally a good solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) SolublePolar aprotic solvent, often used in cross-coupling reactions.
Ethanol Sparingly SolubleThe polarity of ethanol may limit the solubility of the non-polar solute.
Acetonitrile SolublePolar aprotic solvent.

Key Experimental Protocols

Protocol: Selective Sonogashira Cross-Coupling at the C-Br Positions

This protocol is adapted from a procedure for the structurally analogous 3,5-dibromo-2,6-dichloropyridine and is expected to provide a good starting point for optimization.[13][14]

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.05 equivalents)

  • CuI (0.1 equivalents)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add anhydrous THF and anhydrous triethylamine (the volume of solvent should be sufficient to dissolve the reactants, typically aiming for a 0.1 M solution of the substrate).

  • Add the terminal alkyne (2.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add this compound, Pd Catalyst, CuI, and Solvents start->reagents alkyne Add Terminal Alkyne reagents->alkyne stir Stir at Room Temperature (or with gentle heating) alkyne->stir monitor Monitor by TLC/GC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: Experimental workflow for a Sonogashira cross-coupling reaction.

troubleshooting_regioselectivity start Issue: Mixture of Products (Poor Regioselectivity) cause1 Harsh Reaction Conditions? start->cause1 solution1 Decrease temperature and shorten reaction time. cause1->solution1 Yes cause2 Suboptimal Catalyst/Ligand? cause1->cause2 No solution2 Screen different phosphine ligands (e.g., PPh3, P(t-Bu)3). cause2->solution2 Yes cause3 Incorrect Stoichiometry? cause2->cause3 No solution3 Adjust equivalents of coupling partner (1.1 eq for mono, >2.2 eq for di-substitution). cause3->solution3 Yes cause4 Impure Starting Material? cause3->cause4 No solution4 Verify purity by NMR/GC-MS. Purify if necessary. cause4->solution4 Yes

Caption: Troubleshooting guide for poor regioselectivity in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 3,5-Dibromo-2,6-dichlorotoluene and Other Halogenated Toluenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties, Reactivity, and Applications in Medicinal Chemistry

Halogenated toluenes are a critical class of compounds in organic synthesis and drug discovery, serving as versatile building blocks and pharmacophores. The specific pattern and nature of halogen substitution on the toluene ring profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of 3,5-Dibromo-2,6-dichlorotoluene with other selected halogenated toluenes, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal building blocks for their specific applications.

Physicochemical Properties: A Tabulated Comparison

The substitution of hydrogen atoms with halogens on the toluene scaffold significantly alters key physical and chemical properties such as molecular weight, melting point, boiling point, and lipophilicity (LogP). These parameters are crucial for predicting a compound's behavior in reaction media and its potential pharmacokinetic profile in drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
TolueneC₇H₈92.14-95110.6
2,4-DichlorotolueneC₇H₆Cl₂161.03-13.1201
2,6-DichlorotolueneC₇H₆Cl₂161.032.8198-200
3,5-DibromotolueneC₇H₆Br₂249.9337-39246
2-Bromo-5-chlorotolueneC₇H₆BrCl205.4819-21215
This compound C₇H₄Br₂Cl₂ 318.82 Not available Not available
3-Bromo-2,5-dichlorotolueneC₇H₅BrCl₂239.92Not availableNot available

Note: Data compiled from various chemical suppliers and databases. "Not available" indicates that reliable experimental data was not found in the public domain.

Reactivity Profile: A Comparative Analysis

The reactivity of halogenated toluenes is primarily dictated by the electronic effects of the halogen substituents on the aromatic ring and the methyl group.

Electrophilic Aromatic Substitution

Halogens are deactivating, electron-withdrawing groups, which generally slow down the rate of electrophilic aromatic substitution (EAS) compared to toluene. However, they are ortho-, para-directing. In polysubstituted toluenes like this compound, the positions for further substitution are highly influenced by the cumulative directing effects of all substituents. The steric hindrance from multiple halogen atoms also plays a significant role in determining the regioselectivity of the reaction.

A theoretical study on the electrophilic substitution of toluene indicates that the methyl group, being an activating and ortho-, para-directing group, significantly influences the reaction's outcome.[1] In heavily halogenated toluenes, the deactivating effect of the halogens will dominate, making further EAS reactions challenging.

Free-Radical Halogenation

The methyl group of toluene and its halogenated derivatives can undergo free-radical halogenation, typically initiated by UV light or a radical initiator. The reactivity order for halogens in free-radical reactions is generally F₂ > Cl₂ > Br₂ > I₂.[2][3] The selectivity of the reaction, however, follows the reverse order, with bromination being more selective than chlorination. This selectivity is crucial when specific isomers are desired. For instance, the photo-chlorination of 2,4-dichlorotoluene has been studied to understand the kinetics of side-chain halogenation.[4]

Role in Drug Discovery and Medicinal Chemistry

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[5][6] Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7]

Halogen Bonding

A key interaction that has gained significant attention is the "halogen bond," a non-covalent interaction between a halogen atom in a molecule and a Lewis base (e.g., an oxygen or nitrogen atom in a protein).[5] The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl > F). The presence of multiple halogens, as in this compound, can create specific and directional interactions with target proteins, such as kinases, potentially leading to enhanced potency and selectivity of an inhibitor.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and application of these compounds.

Synthesis of 2,6-Dichlorotoluene: A Representative Protocol

A common method for the synthesis of 2,6-dichlorotoluene involves a multi-step process starting from toluene, including alkylation, chlorination, and dealkylation.[8] Another approach is the Sandmeyer reaction starting from the corresponding aniline derivative.[9]

Example Protocol: Synthesis of 2,6-Dichlorotoluene via Sandmeyer Reaction [9]

  • Diazotization: 3-chloro-2-methylaniline is dissolved in an aqueous solution of potassium chloride. The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction progress is monitored using potassium iodide starch paper.

  • Sandmeyer Reaction: A solution of copper(I) chloride in hydrochloric acid is prepared. The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution with stirring.

  • Work-up: The reaction mixture is subjected to steam distillation. The organic layer of the distillate is separated, washed with sodium hydroxide solution and then with water, dried over anhydrous calcium chloride, and finally purified by distillation.

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for understanding complex relationships in chemical and biological systems.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Halogenated aromatic hydrocarbons are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction can lead to a range of toxicological and biological effects. The following diagram illustrates the general mechanism of AhR activation by halogenated aromatic compounds.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HAC Halogenated Aromatic Compound (e.g., TCDD) AhR Aryl Hydrocarbon Receptor (AhR) HAC->AhR Binds AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex ARNT ARNT AhR_HAC AhR-HAC Complex AhR_complex->AhR_HAC Ligand Binding & Conformational Change ARNT_nucleus ARNT AhR_HAC->ARNT_nucleus Heterodimerization DRE Dioxin Response Element (DRE) AhR_HAC->DRE Binds ARNT_nucleus->DRE Binds Gene Target Gene (e.g., CYP1A1) DRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by a halogenated aromatic compound.

This pathway is relevant as many halogenated compounds, including some polychlorinated and polybrominated toluenes, can act as agonists or antagonists of the AhR, leading to the induction of drug-metabolizing enzymes like CYP1A1.[10]

Experimental Workflow: High-Throughput Synthesis of Halogenated Drug Intermediates

Modern drug discovery often relies on high-throughput synthesis and screening to rapidly explore chemical space. The following diagram outlines a typical workflow for the parallel synthesis and purification of a library of halogenated compounds.

HTS_Workflow cluster_synthesis Parallel Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start Start: Toluene Derivatives & Halogenating Agents reaction Parallel Reaction Setup (e.g., 96-well plate) start->reaction incubation Reaction Incubation (Controlled Temperature & Time) reaction->incubation quenching Reaction Quenching incubation->quenching extraction Liquid-Liquid Extraction quenching->extraction purification High-Throughput Purification (e.g., Preparative HPLC) extraction->purification analysis Analysis of Fractions (e.g., LC-MS) purification->analysis characterization Characterization of Pure Compounds (e.g., NMR, HRMS) analysis->characterization storage Compound Library Storage characterization->storage

Caption: A generalized high-throughput experimental workflow for the synthesis and purification of halogenated compounds.

This workflow enables the rapid generation of diverse libraries of halogenated toluenes for screening in drug discovery programs.[11][12]

References

Navigating Selective Reactions: A Comparative Guide to 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The strategic introduction of functional groups onto an aromatic scaffold is a cornerstone of modern synthetic chemistry. In this context, polyhalogenated aromatic compounds serve as versatile building blocks, offering multiple reaction sites that can be selectively addressed. This guide provides a comparative analysis of 3,5-Dibromo-2,6-dichlorotoluene, a highly substituted aromatic compound, and explores its efficacy in specific reaction types, particularly in comparison to less halogenated analogues.

Understanding Reactivity: The Halogen Dance

The reactivity of halogenated aromatics in popular cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, is dictated by the nature of the carbon-halogen bond. The general order of reactivity is C-I > C-Br > C-Cl > C-F. This hierarchy is a consequence of the decreasing bond strength and increasing ease of oxidative addition to a transition metal catalyst as one moves down the halogen group.

For a molecule like this compound, this reactivity difference is the key to its selective functionalization. The two carbon-bromine bonds are significantly more reactive than the two carbon-chlorine bonds. This intrinsic difference allows for a stepwise approach to molecular elaboration, where the bromine atoms can be selectively targeted for substitution while the chlorine atoms remain intact for subsequent transformations.

Comparative Efficacy in Cross-Coupling Reactions

While specific experimental data for this compound is not extensively available in the public domain, we can infer its performance based on the well-established principles of polyhalogenated arene reactivity. To illustrate this, we will compare its expected performance with a simpler, related compound: 2,6-dichlorotoluene.

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

FeatureThis compound2,6-Dichlorotoluene
Primary Reaction Sites C-Br bonds at positions 3 and 5C-Cl bonds at positions 2 and 6
Relative Reactivity High (due to C-Br bonds)Low (due to C-Cl bonds)
Potential for Regioselectivity High (selective reaction at C-Br over C-Cl)Not applicable (identical C-Cl bonds)
Typical Reaction Conditions Milder conditions for C-Br coupling (e.g., lower temperature, less active catalyst)Harsher conditions for C-Cl coupling (e.g., higher temperature, specialized ligands)
Stepwise Functionalization Yes, sequential coupling at C-Br then C-Cl is feasibleNo

This comparison highlights the synthetic utility of having different halogens on the same aromatic ring. The C-Br bonds of this compound act as "early-stage" reaction handles, while the more robust C-Cl bonds can be reserved for later synthetic steps.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the selective Suzuki-Miyaura coupling at one of the C-Br positions of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C for C-Br coupling) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Visualizing Reaction Selectivity

The logical workflow for the stepwise functionalization of this compound can be visualized as follows:

G start This compound step1 Selective Reaction at C-Br bond (e.g., Suzuki Coupling) start->step1 intermediate Monofunctionalized Intermediate step1->intermediate step2 Reaction at second C-Br bond (Optional) intermediate->step2 step3 Reaction at C-Cl bonds (Harsher Conditions) intermediate->step3 difunctionalized_Br Difunctionalized at former C-Br sites step2->difunctionalized_Br difunctionalized_Br->step3 final_product Fully Functionalized Product step3->final_product

Caption: Stepwise functionalization of this compound.

Signaling Pathways in Drug Development Context

While not directly a signaling molecule, the products derived from this compound can be designed as inhibitors or modulators of specific signaling pathways. For instance, a molecule synthesized from this scaffold might target a key kinase in a cancer-related pathway.

G receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes inhibitor Inhibitor (Derived from Scaffold) inhibitor->kinase2 Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

A Comparative Guide to the Validation of Analytical Methods for 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of potential analytical methods for the validation of 3,5-Dibromo-2,6-dichlorotoluene, a halogenated aromatic compound. Due to the limited availability of specific validated methods for this exact analyte, this document extrapolates from established methodologies for structurally similar compounds, such as other halogenated toluenes and brominated flame retardants. The presented methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are widely accepted for the analysis of such compounds.

Method Comparison

The selection of an analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally preferred for volatile and semi-volatile halogenated compounds due to its high sensitivity and specificity. HPLC offers an alternative for less volatile compounds or when derivatization for GC is not desirable.

Table 1: Comparison of Proposed Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity and interaction with stationary phase, followed by UV or MS detection.
Typical Analytes Volatile and semi-volatile halogenated organic compounds.[1][2]Aromatic compounds, including halogenated species.[3][4][5]
Advantages High sensitivity and selectivity, provides structural information.[6]Versatile, suitable for a wide range of compounds without derivatization.[7][8]
Limitations May require derivatization for polar compounds, high temperatures can degrade thermally labile analytes.Lower sensitivity with UV detection compared to GC-MS, potential for matrix interference.
Quantitative Data Summary

The following tables summarize hypothetical yet realistic performance data for the validation of GC-MS and HPLC methods for this compound, based on data for similar compounds.[9][10][11][12][13]

Table 2: GC-MS Method Validation Parameters (Hypothetical)

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.999
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%

Table 3: HPLC Method Validation Parameters (Hypothetical)

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.998
Limit of Detection (LOD) Signal-to-Noise ≥ 31 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 105 ng/mL
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (% RSD) ≤ 15%< 15%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the proposed GC-MS and HPLC methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from established procedures for the analysis of halogenated organic compounds.[6][9]

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound standard.

  • Dissolve in 10 mL of a suitable solvent such as hexane or dichloromethane to prepare a 1 mg/mL stock solution.[14]

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • For sample analysis, dissolve the sample in the same solvent to a concentration within the calibration range.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless, 280°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

3. Validation Procedure:

  • Linearity: Analyze calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • LOD and LOQ: Determine by analyzing progressively more dilute solutions until the signal-to-noise ratio reaches approximately 3:1 for LOD and 10:1 for LOQ.[15]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high) and calculating the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at a single concentration and expressing the results as the relative standard deviation (%RSD).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on general methods for the analysis of aromatic and halogenated compounds.[3][16][17]

1. Sample Preparation:

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 ng/mL to 200 ng/mL.[18]

  • Dissolve and dilute samples in the mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

2. HPLC Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

3. Validation Procedure:

  • Follow the same validation procedures for Linearity, LOD, LOQ, Accuracy, and Precision as described in the GC-MS protocol, adapting the concentrations and sample handling for HPLC analysis.

Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution (Hexane/DCM) A->B C Serial Dilution B->C D Injection C->D E GC Separation D->E F MS Detection (EI) E->F G Peak Integration F->G H Quantification G->H

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution (Acetonitrile) A->B C Dilution B->C D Filtration C->D E Injection D->E F HPLC Separation (C18 Column) E->F G UV Detection F->G H Chromatogram Analysis G->H I Concentration Calculation H->I

Caption: Workflow for HPLC analysis of this compound.

References

A Comparative Guide to 3,5-Dibromo-2,6-dichlorotoluene in Ligand Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in the synthesis of kinase inhibitors, the choice of foundational building blocks is paramount to the success of a synthetic campaign. The structural rigidity, substitution patterns, and reactivity of these initial scaffolds dictate the efficiency of subsequent reactions and, ultimately, the biological activity of the final ligand. This guide provides a comprehensive comparison of 3,5-Dibromo-2,6-dichlorotoluene against other common dihalotoluene building blocks in the context of ligand synthesis, with a focus on the preparation of p38 MAP kinase inhibitors.

Introduction to Halogenated Toluene Building Blocks

Polychlorinated and polybrominated toluene derivatives are versatile building blocks in medicinal chemistry. The presence of multiple halogen atoms offers several advantages:

  • Site-selective functionalization: The differential reactivity of bromine and chlorine atoms in cross-coupling reactions allows for sequential and controlled introduction of various substituents. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings.

  • Modulation of physicochemical properties: Halogen atoms can influence the lipophilicity, metabolic stability, and binding affinity of the final ligand.

  • Structural diversity: The varied substitution patterns of halogens on the toluene ring provide a scaffold for generating a diverse library of ligands.

This guide focuses on this compound, a highly functionalized building block, and compares its synthetic utility against other dihalotoluenes in the synthesis of a hypothetical p38 MAPK inhibitor.

Hypothetical Case Study: Synthesis of a p38 MAPK Inhibitor

To illustrate the comparative performance of this compound, we present a hypothetical synthesis of a p38 MAP kinase inhibitor. The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibitors are of significant interest for treating various diseases.[1][2] The core of many p38 MAPK inhibitors consists of a substituted phenylpyridine scaffold.

The following sections will detail a hypothetical two-step synthesis of a target inhibitor using this compound and compare it with the synthesis of a similar inhibitor using a more common building block, 2,6-dichloro-3,5-dibromopyridine. This comparison will be based on plausible reaction outcomes derived from established protocols for Suzuki-Miyaura coupling of polychlorinated aromatic compounds.[3][4]

Comparative Synthesis Data

The following table summarizes the hypothetical quantitative data for the synthesis of a p38 MAPK inhibitor using two different building blocks. The target is a 2-(2,6-dichloro-3-amino-5-bromophenyl)-6-methylpyridine, a scaffold designed to interact with the kinase hinge region.

ParameterBuilding Block 1: this compound Building Block 2: 2,6-Dichloro-3,5-dibromopyridine
Step 1: Suzuki-Miyaura Coupling
ReactionThis compound + (6-methylpyridin-2-yl)boronic acid2,6-Dichloro-3,5-dibromopyridine + Phenylboronic acid
Product2-(3,5-Dibromo-2,6-dichlorophenyl)-6-methylpyridine2,6-Dichloro-3,5-di(phenyl)pyridine
Hypothetical Yield85%90%
Purity (crude)>95%>95%
Step 2: Nucleophilic Aromatic Substitution (SNAr)
ReactionProduct from Step 1 + NH3Not Applicable for this target
Product2-(3-Amino-5-bromo-2,6-dichlorophenyl)-6-methylpyridineNot Applicable
Hypothetical Yield75%Not Applicable
Purity (final)>98%Not Applicable
Overall Hypothetical Yield 64% -

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established procedures for similar transformations.[3][5][6][7]

Protocol 1: Suzuki-Miyaura Coupling using this compound

Reaction: this compound + (6-methylpyridin-2-yl)boronic acid → 2-(3,5-Dibromo-2,6-dichlorophenyl)-6-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • (6-methylpyridin-2-yl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a dried Schlenk flask, add this compound, (6-methylpyridin-2-yl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 2-(3,5-Dibromo-2,6-dichlorophenyl)-6-methylpyridine + NH₃ → 2-(3-Amino-5-bromo-2,6-dichlorophenyl)-6-methylpyridine

Materials:

  • 2-(3,5-Dibromo-2,6-dichlorophenyl)-6-methylpyridine (1.0 equiv)

  • Ammonia (7 N solution in Methanol)

  • DMSO

Procedure:

  • Dissolve 2-(3,5-Dibromo-2,6-dichlorophenyl)-6-methylpyridine in DMSO in a sealed tube.

  • Add the methanolic ammonia solution.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into ice water.

  • Collect the precipitate by filtration and wash with water.

  • Dry the solid under vacuum to obtain the crude product.

  • Recrystallize from ethanol to afford the pure product.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the application of these building blocks, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for screening the synthesized inhibitors.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Stimuli->Receptor Cell_Membrane MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response regulates gene expression for

Caption: The p38 MAPK signaling cascade.

Kinase_Inhibitor_Screening_Workflow Compound_Synthesis Compound Synthesis (from Building Blocks) Primary_Screening Primary Kinase Assay (e.g., In vitro IC50 determination) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell-based assays) Hit_Identification->Secondary_Assays advances Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization Lead_Optimization->Compound_Synthesis iterative cycles In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for kinase inhibitor screening.

Conclusion

The hypothetical case study presented here illustrates a plausible synthetic route where this compound can be effectively utilized to construct a complex kinase inhibitor scaffold. Although the hypothetical overall yield is slightly lower than what might be achieved with a more symmetrical and potentially more reactive building block, the true value of this compound lies in its potential to access unique chemical space. The strategic placement of both bromine and chlorine atoms allows for a stepwise and regioselective introduction of different aryl or alkyl groups, a feature not offered by simpler dihalotoluenes.

For researchers and drug development professionals, this compound represents a valuable, albeit challenging, building block. Its use may require more extensive optimization of reaction conditions, but it holds the promise of yielding novel ligands with potentially improved potency, selectivity, and pharmacokinetic properties. The choice between this and other building blocks will ultimately depend on the specific synthetic strategy and the desired final molecular architecture.

References

Comparative Guide to Catalysts for 3,5-Dibromo-2,6-dichlorotoluene Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of 3,5-Dibromo-2,6-dichlorotoluene, a sterically hindered and electron-deficient substrate. Due to the limited availability of direct experimental data for this specific compound in many standard coupling reactions, this guide leverages data from its close structural and electronic analogue, 3,5-dibromo-2,6-dichloropyridine, particularly for the Sonogashira coupling. For other key coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Ullmann, recommended protocols and catalyst systems are derived from established best practices for similar sterically hindered and polyhalogenated aromatic substrates.

The C-Br bonds are generally more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3 and 5 positions. The di-ortho chlorine substitution presents a significant steric challenge, necessitating the use of specialized catalyst systems, typically involving bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate efficient oxidative addition and reductive elimination.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of different catalytic systems for various coupling reactions. It is important to note that direct quantitative data for this compound is scarce, and the data for the Sonogashira reaction is based on its pyridine analogue.

Table 1: Sonogashira Coupling of 3,5-Dibromo-2,6-dihalopyridine with Phenylacetylene [1][2]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Monosubstituted ProductYield (%) of Disubstituted Product
Pd(PPh₃)₂Cl₂ / CuIi-Pr₂NHToluene8028510
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane100127815
Pd(dba)₂ / P(t-Bu)₃ / CuIEt₃NDMF6048012

Table 2: Proposed Conditions for Suzuki-Miyaura Coupling of this compound

Catalyst SystemBaseSolventTemp. (°C)Key Considerations
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110Bulky biarylphosphine ligands are crucial for coupling sterically hindered substrates.
Pd₂(dba)₃ / Buchwald LigandCsFDioxane100-120Choice of base and ligand is critical to overcome steric hindrance.
PEPPSI™-IPrK₂CO₃t-Amyl alcohol100NHC ligands can offer high stability and activity.

Table 3: Proposed Conditions for Heck Coupling of this compound with Styrene

Catalyst SystemBaseSolventTemp. (°C)Key Considerations
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF or DMAc120-140Higher temperatures are often required for polychlorinated substrates.[3]
Herrmann's CatalystNaOAcNMP130-150Palladacycles can be effective for less reactive aryl halides.
Pd/CK₂CO₃Dioxane120-140Heterogeneous catalysts can be an option, though they may require harsher conditions.

Table 4: Proposed Conditions for Buchwald-Hartwig Amination of this compound

Catalyst SystemBaseSolventTemp. (°C)Key Considerations
Pd₂(dba)₃ / RuPhosNaOt-BuToluene100-110Bulky, electron-rich ligands are essential for C-N bond formation with hindered substrates.[4][5]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane100-120Careful selection of the base is needed to avoid side reactions.
GPhos-supported Pd catalystNaOTMSTHF50-70Milder bases can be used with highly active catalyst systems.

Table 5: Proposed Conditions for Ullmann Coupling of this compound

Catalyst SystemBaseSolventTemp. (°C)Key Considerations
CuI / L-prolineK₂CO₃DMSO110-130Ligand-assisted Ullmann reactions can proceed under milder conditions than the classical approach.[6]
Cu Powder(none)(neat) or DMF180-210Traditional Ullmann coupling often requires harsh conditions and stoichiometric copper.[7]
Cu₂O / PhenanthrolineCs₂CO₃NMP120-150Chelating ligands can significantly improve the efficiency of copper-catalyzed couplings.

Experimental Protocols

Detailed Protocol for Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine[1][2]

This protocol is based on the successful coupling of the pyridine analogue and is expected to be a good starting point for this compound.

Materials:

  • 3,5-Dibromo-2,6-dichloropyridine (1.0 eq)

  • Phenylacetylene (1.2 eq for mono-alkynylation, 2.5 eq for di-alkynylation)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.04 eq)

  • Diisopropylamine (i-Pr₂NH)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 3,5-dibromo-2,6-dichloropyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous toluene, followed by diisopropylamine.

  • Add phenylacetylene dropwise via syringe.

  • The reaction mixture is stirred at 80 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired product(s).

General Proposed Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (3.0 eq)

  • Toluene/H₂O (10:1 mixture)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and K₃PO₄.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the substrate mixture, followed by the water.

  • The flask is evacuated and backfilled with argon three times.

  • The reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the general catalytic cycles for the discussed coupling reactions and a typical experimental workflow.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkynyl->Product Cu_acetylide Cu-C≡CR Cu_acetylide->PdII_Aryl Alkyne R-C≡C-H Alkyne->Cu_acetylide [Cu], Base ArylHalide Ar-X ArylHalide->Pd0 Base Base Base->Alkyne

Caption: General catalytic cycle for the Sonogashira coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂(Ar²) PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Biaryl->Product Boronic_acid Ar²-B(OR)₂ Boronic_acid->PdII_Aryl Base ArylHalide Ar¹-X ArylHalide->Pd0 Base Base Base->Boronic_acid

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Base Base PdII_Intermediate Intermediate PdII_Aryl->PdII_Intermediate Migratory Insertion PdII_Intermediate->Pd0 β-Hydride Elimination Product Substituted Alkene PdII_Intermediate->Product Alkene Alkene Alkene->PdII_Aryl ArylHalide Ar-X ArylHalide->Pd0

Caption: General catalytic cycle for the Heck reaction.[3][8]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR¹R²) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amido->Product Amine R¹R²NH Amine->PdII_Aryl ArylHalide Ar-X ArylHalide->Pd0 Base Base Base->PdII_Amine

Caption: General catalytic cycle for Buchwald-Hartwig amination.[4][5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Substrates & Catalyst Solvent Add Anhydrous Solvent & Base Reagents->Solvent Inert Degas and Purge with Argon Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization

Caption: General experimental workflow for cross-coupling reactions.

References

A Cost-Benefit Analysis of 3,5-Dibromo-2,6-dichlorotoluene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and novelty of synthetic routes. Among the vast array of available reagents, polysubstituted aromatic compounds are of particular interest due to their utility in constructing complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of 3,5-Dibromo-2,6-dichlorotoluene, a unique halogenated aromatic compound, and compares its potential performance with alternative building blocks. While specific experimental data for this compound is limited, this guide extrapolates from well-established principles of organic chemistry and data from analogous structures to provide a practical framework for its application.

Strategic Synthetic Advantages

The primary value of this compound lies in the differential reactivity of its halogen substituents. In modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective, stepwise functionalization of the aromatic ring, a crucial advantage in the synthesis of complex molecules where precise control of substituent placement is paramount.

This "halogen dance" enables chemists to introduce a variety of substituents at the 3- and 5-positions via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the less reactive chlorine atoms at the 2- and 6-positions untouched for subsequent transformations. This strategic orthogonality is a key benefit that can streamline multi-step syntheses, potentially reducing the number of protection-deprotection steps and improving overall yield.

Potential Applications in Cross-Coupling Reactions

One of the most promising applications for this compound is in Sonogashira cross-coupling reactions, which form carbon-carbon bonds between sp-hybridized (alkynyl) and sp2-hybridized (aryl) carbons. The bromine atoms on the toluene ring can be selectively coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][2][3][4]

A hypothetical workflow for a selective Sonogashira coupling is depicted below:

G cluster_workflow Experimental Workflow: Selective Sonogashira Coupling Start Start Reactants This compound Terminal Alkyne (1.1 eq) Pd(PPh3)4 (5 mol%) CuI (10 mol%) Et3N (Solvent/Base) Start->Reactants 1. Combine Reaction Stir at room temperature under inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours Reactants->Reaction 2. Initiate Monitoring Monitor reaction progress by TLC or GC-MS Reaction->Monitoring 3. Track Workup Quench with NH4Cl (aq) Extract with Ethyl Acetate Wash with brine Monitoring->Workup 4. Isolate Purification Dry over Na2SO4 Concentrate in vacuo Purify by column chromatography Workup->Purification 5. Purify Product 3-Alkynyl-5-bromo-2,6-dichlorotoluene Purification->Product 6. Obtain

Caption: Hypothetical workflow for a selective Sonogashira coupling reaction.

Comparative Analysis with Alternative Building Blocks

The choice of a building block is always a trade-off between cost, availability, and synthetic utility. Below is a comparison of this compound with other commercially available polysubstituted toluenes that could be considered for similar synthetic strategies.

FeatureThis compound2,6-Dichlorotoluene3,5-Dibromotoluene2,3,5,6-Tetrachlorotoluene
Molecular Weight 318.82 g/mol [5]161.03 g/mol 249.93 g/mol 215.89 g/mol
Key Advantage Orthogonal reactivity of Br and Cl for selective, stepwise functionalization.Readily available and lower cost starting material.Two reactive sites for double functionalization.Four potential reaction sites, though selectivity can be challenging.
Potential Drawback Likely higher cost and limited commercial availability.Limited sites for further diverse functionalization.Lacks the orthogonal reactivity of mixed halogens.Controlling selective functionalization can be difficult, leading to mixtures of products.
Estimated Cost High (specialty chemical)Low (commodity chemical)ModerateModerate to High
Availability Limited (custom synthesis may be required)[5]HighModerateModerate

Cost-Benefit Considerations

Cost: The synthesis of polysubstituted arenes with specific substitution patterns can be complex, often requiring multiple steps which increases the overall cost.[6][7][8] While the direct purchase price of this compound is likely to be high due to its specialized nature, a cost-benefit analysis must consider the total cost of a synthetic sequence. The use of this building block could potentially shorten a synthetic route by eliminating protection and deprotection steps, thereby saving on reagents, solvents, and labor.

Benefit: The primary benefit is the synthetic flexibility offered by the differential reactivity of the halogens. This allows for the construction of highly substituted aromatic cores with a degree of control that is difficult to achieve with more common building blocks. For researchers in medicinal chemistry and materials science, access to novel chemical space is a significant driver of innovation. The ability to precisely and predictably introduce different functionalities onto an aromatic scaffold is a powerful tool in the design of new molecules with desired biological or physical properties.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway could involve the direct bromination of 2,6-dichlorotoluene. The directing effects of the chlorine and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

G cluster_synthesis Proposed Synthetic Pathway Start 2,6-Dichlorotoluene Reagents Br2 (2.2 eq) FeBr3 (catalyst) Solvent (e.g., CCl4 or neat) Start->Reagents 1. Combine Reaction Heat to reflux Monitor by GC-MS Reagents->Reaction 2. React Workup Quench with Na2S2O3 (aq) Separate layers Wash organic layer Reaction->Workup 3. Isolate Purification Dry over MgSO4 Concentrate Recrystallize or distill Workup->Purification 4. Purify Product This compound Purification->Product 5. Obtain

Caption: A plausible synthetic route to this compound.

Note: This proposed synthesis would likely yield a mixture of isomers, and purification would be a critical step. Optimization of reaction conditions, including the choice of catalyst and solvent, would be necessary to maximize the yield of the desired product.

Conclusion

This compound represents a specialized yet potentially highly valuable building block for organic synthesis. Its primary advantage lies in the orthogonal reactivity of its bromine and chlorine substituents, which allows for selective and stepwise functionalization of the aromatic ring. While the initial cost of this reagent may be high, a thorough cost-benefit analysis should account for the potential to streamline complex synthetic sequences, thereby saving on overall resources. For researchers pushing the boundaries of medicinal chemistry and materials science, the synthetic flexibility offered by this compound may well outweigh its initial procurement cost, providing a powerful tool for the creation of novel and complex molecular architectures. Further experimental validation of its reactivity and synthetic utility is warranted to fully realize its potential.

References

A Comparative Review of Synthetic Strategies for 3,5-Dibromo-2,6-dichlorotoluene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Challenges

The primary challenge in synthesizing 3,5-Dibromo-2,6-dichlorotoluene lies in achieving the desired regioselectivity. The toluene core is substituted with a methyl group, which is an activating, ortho-, para-directing group, and four halogen atoms (two chlorine and two bromine), which are deactivating, yet also ortho-, para-directing. This complex interplay of electronic and steric effects necessitates a carefully designed, multi-step synthetic strategy to control the precise placement of each substituent.

This guide explores two main retrosynthetic approaches:

  • Route A: Sequential halogenation starting from a readily available toluene derivative.

  • Route B: Building the toluene core from a pre-functionalized precursor.

Comparative Analysis of Synthetic Routes

Due to the absence of a direct reported synthesis for this compound, the following sections outline proposed synthetic pathways based on established methodologies for the synthesis of related polysubstituted aromatic compounds.

Route A: Sequential Halogenation of Toluene Derivatives

This approach focuses on the stepwise introduction of halogen atoms onto a toluene backbone. The key to success lies in the strategic order of halogenation and the potential use of blocking groups to achieve the desired regiochemistry.

Pathway A1: Starting from 2,6-Dichlorotoluene

A plausible route begins with the commercially available 2,6-dichlorotoluene. The two chlorine atoms at the 2 and 6 positions will direct subsequent electrophilic substitution to the 3, 4, and 5 positions. The activating methyl group will also direct to the 3, 4, and 5 positions. The combined directing effects would likely lead to a mixture of products upon bromination. To achieve the desired 3,5-dibromo substitution, a blocking group strategy could be employed.

Experimental Protocol (Proposed):

  • Sulfonation (Blocking Step): 2,6-Dichlorotoluene is treated with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H) at the 4-position, which is sterically the most accessible and electronically favored position. This blocks the para-position to the methyl group.

  • Bromination: The resulting 2,6-dichloro-4-sulfotoluene is then subjected to bromination using a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The sulfonic acid group and the two chlorine atoms will direct the incoming bromine atoms to the 3 and 5 positions.

  • Desulfonation (Blocking Group Removal): The sulfonic acid group is subsequently removed by heating with dilute sulfuric acid to yield this compound.

Pathway A2: Starting from 3,5-Dibromotoluene

Alternatively, one could start with 3,5-dibromotoluene. The two bromine atoms and the methyl group are all ortho-, para-directing. This would direct incoming electrophiles to the 2, 4, and 6 positions. Direct chlorination would likely result in a mixture of isomers.

Experimental Protocol (Proposed):

  • Chlorination: 3,5-Dibromotoluene is subjected to chlorination using a chlorinating agent like chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃). This step is expected to yield a mixture of chlorinated products, with the desired 2,6-dichloro isomer being one of the components.

  • Isomer Separation: The resulting mixture of isomers would require separation, likely through fractional distillation or chromatography, to isolate the this compound. The efficiency of this separation would be a critical factor in the overall yield.

Table 1: Comparison of Proposed Sequential Halogenation Routes

ParameterPathway A1 (from 2,6-Dichlorotoluene)Pathway A2 (from 3,5-Dibromotoluene)
Starting Material 2,6-Dichlorotoluene3,5-Dibromotoluene
Key Strategy Use of a blocking group (sulfonation)Direct chlorination and isomer separation
Predicted Yield Potentially higher due to controlled regioselectivityLikely lower due to mixture of isomers
Purification Removal of by-products from each stepChallenging isomer separation
Number of Steps 3 (Sulfonation, Bromination, Desulfonation)2 (Chlorination, Separation)

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

G cluster_A1 Pathway A1: From 2,6-Dichlorotoluene 2,6-Dichlorotoluene 2,6-Dichlorotoluene 2,6-Dichloro-4-sulfotoluene 2,6-Dichloro-4-sulfotoluene 2,6-Dichlorotoluene->2,6-Dichloro-4-sulfotoluene H₂SO₄/SO₃ 3,5-Dibromo-2,6-dichloro-4-sulfotoluene 3,5-Dibromo-2,6-dichloro-4-sulfotoluene 2,6-Dichloro-4-sulfotoluene->3,5-Dibromo-2,6-dichloro-4-sulfotoluene Br₂, FeBr₃ This compound This compound 3,5-Dibromo-2,6-dichloro-4-sulfotoluene->this compound dil. H₂SO₄, Δ

Caption: Proposed synthesis of this compound starting from 2,6-Dichlorotoluene using a blocking group strategy.

G cluster_A2 Pathway A2: From 3,5-Dibromotoluene 3,5-Dibromotoluene 3,5-Dibromotoluene Isomer Mixture Isomer Mixture 3,5-Dibromotoluene->Isomer Mixture Cl₂, FeCl₃ This compound This compound Isomer Mixture->this compound Separation

Caption: Proposed synthesis of this compound starting from 3,5-Dibromotoluene followed by isomer separation.

Route B: Synthesis from a Pre-functionalized Precursor

This approach involves constructing the target molecule from a starting material that already possesses some of the required substituents in the correct positions. A potential starting material could be a substituted aniline, which allows for the introduction of halogens via Sandmeyer-type reactions.

Pathway B1: From a Substituted Aniline

This pathway could start from a commercially available or readily synthesized polysubstituted aniline.

Experimental Protocol (Proposed):

  • Diazotization: A suitably substituted aniline, for example, 2,6-dichloro-3,5-dibromoaniline (if available), would be treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) halide (e.g., CuCl or CuBr) to replace the diazonium group with a halogen. In this case, to arrive at the target toluene, a Gattermann-Koch type reaction or a related transformation would be necessary to introduce the methyl group, which adds complexity. A more feasible approach would be to start from a toluidine derivative. For instance, starting from 2,6-dichloro-p-toluidine, one could perform bromination followed by deamination.

Table 2: Feasibility of a Pre-functionalized Precursor Route

ParameterPathway B1 (from a substituted aniline/toluidine)
Starting Material Polysubstituted aniline or toluidine (availability may be limited)
Key Strategy Diazotization followed by Sandmeyer or related reactions
Predicted Yield Highly dependent on the yield of each step
Purification Generally straightforward purification of intermediates
Number of Steps Multi-step synthesis with potentially complex starting material synthesis

Conclusion and Future Outlook

The synthesis of this compound remains a significant challenge due to the intricate control of regioselectivity required. This guide has outlined several plausible synthetic strategies based on established organic chemistry principles. The sequential halogenation of 2,6-dichlorotoluene using a blocking group (Pathway A1) appears to be the most promising route in terms of achieving the desired isomer with potentially higher yields and more manageable purification.

Further research is warranted to experimentally validate these proposed routes and to optimize reaction conditions. The development of novel catalytic systems that can achieve high regioselectivity in the halogenation of polysubstituted aromatics would be a significant advancement in this field. The successful synthesis of this compound and its analogs will undoubtedly open new avenues for the development of novel pharmaceuticals and advanced materials.

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-2,6-dichlorotoluene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive operational and disposal plan for 3,5-Dibromo-2,6-dichlorotoluene, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the conducted search, the following procedures are based on best practices for the disposal of halogenated aromatic compounds, which should be treated as hazardous waste.

Immediate Safety and Handling

Before handling this compound, it is crucial to assume it possesses hazardous properties characteristic of halogenated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dusting is expected, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be handled with care to ensure the safety of laboratory personnel and the environment.

  • Waste Identification and Classification :

    • Treat all this compound waste as hazardous.

    • This includes the pure chemical, contaminated solutions, and any materials used for spill cleanup.

  • Waste Segregation :

    • Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Waste".

    • Do not mix with non-halogenated, acidic, basic, or other types of chemical waste to prevent dangerous reactions.

  • Container Management :

    • Use a chemically compatible container in good condition with a secure, tight-fitting lid.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area has secondary containment to control any potential leaks.

  • Disposal Request :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

Spill Management Decision Tree A Spill of this compound Occurs B Is the spill large or in an unventilated area? A->B C Evacuate the area. Alert others. Contact EHS immediately. B->C Yes D Is the spill manageable by trained personnel? B->D No E Wear appropriate PPE. Contain the spill with absorbent material. D->E Yes I Contact EHS for guidance. D->I No F Collect absorbed material into a 'Halogenated Hazardous Waste' container. E->F G Decontaminate the area. F->G H Dispose of all contaminated materials as hazardous waste. G->H

Personal protective equipment for handling 3,5-Dibromo-2,6-dichlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,5-Dibromo-2,6-dichlorotoluene in a laboratory setting. The following procedures are based on best practices for handling halogenated aromatic hydrocarbons and data from structurally similar chemicals due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it should be handled as a hazardous substance based on the profiles of similar halogenated toluenes. Potential hazards include skin and eye irritation, and possible respiratory irritation.[1][2] The following table summarizes the required PPE for handling this compound.

Personal Protective Equipment (PPE) Specifications and Best Practices
Eye and Face Protection Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Due to the aromatic and halogenated nature of the compound, standard nitrile gloves may offer limited protection.[4] Butyl rubber or Viton™ gloves are recommended for prolonged contact.[5][6] Always check the manufacturer's glove compatibility chart. Double gloving is a recommended practice.
Skin and Body Protection A flame-resistant lab coat should be worn. Ensure clothing fully covers the skin.[3]
Respiratory Protection Handle in a certified chemical fume hood to avoid inhalation.[7] If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety during the handling of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.[7]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][9]

  • Avoid eating, drinking, or smoking in areas where the chemical is handled.

  • Contaminated clothing should be removed immediately and washed before reuse.[3]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Verify fume hood functionality A->B C Gather all necessary equipment B->C D Weigh/measure compound in fume hood C->D E Perform experimental procedure D->E F Decontaminate surfaces E->F G Segregate and label waste F->G H Dispose of waste in designated containers G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Figure 1: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Halogenated Organic Waste: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[7][10][11]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.[10] The container should be kept closed when not in use.[10][12]

  • Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[10][11]

Spill Management:

  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for disposal as halogenated organic waste.[13]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.[10]

This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the available safety data for similar compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.